Kaempferol 5,7,4'-trimethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXJCVFCJANKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Mechanisms of Kaempferol 5,7,4'-Trimethyl Ether: A Technical Whitepaper
Executive Summary
Kaempferol 5,7,4'-trimethyl ether (also known as 5,7,4'-trimethoxyflavone or 5,7,4'-TMF) is a naturally occurring polymethoxyflavone that has recently transitioned from a botanical curiosity to a high-value pharmacological candidate. Unlike its unmethylated counterpart, the 1 significantly enhances its metabolic stability, lipophilicity, and cellular permeability[1]. This structural optimization shifts its mechanism of action from generic antioxidant activity to precise, multi-target modulation of oncological immune checkpoints and neuro-inflammatory pathways.
This whitepaper dissects the molecular causality behind 5,7,4'-TMF's efficacy, providing researchers and drug development professionals with actionable insights and self-validating experimental frameworks.
Oncological Targeting: Immune Evasion and Transcriptional Regulation
Reversing Immune Evasion via HRD1-Mediated PD-L1 Degradation
Tumor immune evasion is heavily reliant on the PD-1/PD-L1 axis. While monoclonal antibodies blocking this interaction are standard-of-care, small-molecule degraders offer superior tumor penetration. 5,7,4'-TMF has been identified as a potent inducer of 2 in colorectal cancer models[2].
Mechanistically, 5,7,4'-TMF does not merely suppress PD-L1 transcription. Instead, it directly targets and stabilizes the E3 ubiquitin ligase HRD1 (HMG-CoA reductase degradation protein 1)[2]. By stabilizing HRD1, 5,7,4'-TMF accelerates the polyubiquitination of membrane-bound PD-L1, routing it to the 26S proteasome for destruction. This post-translational clearance effectively strips the tumor of its immune-evasive shield, restoring T-cell-mediated cytotoxicity.
Disruption of the LRPPRC/JAK2/STAT3 Axis
In Esophageal Squamous Cell Carcinoma (ESCC), 5,7,4'-TMF exhibits a distinct anti-tumorigenic mechanism by3[3]. LRPPRC typically acts as an oncogenic scaffold, stabilizing the JAK2-STAT3 complex and facilitating N6-methyladenosine (m6A) modification of oncogenic mRNAs for nuclear export[3].
5,7,4'-TMF directly binds to LRPPRC, STAT3, and CDK1[3]. This competitive binding dissociates the LRPPRC-JAK2-STAT3 triplex. The destabilization of this scaffold halts the cell cycle at the G1 phase and potently suppresses ESCC progression in patient-derived xenograft models[3].
Fig 1: Dual oncological mechanism of 5,7,4'-TMF via HRD1 stabilization and LRPPRC dissociation.
Neuropharmacology: Serotonergic and GABAergic Modulation
Beyond oncology, 5,7,4'-TMF demonstrates profound neuroprotective efficacy, particularly in models of Alzheimer's Disease (AD) and neuroinflammation. Proteochemometric modeling and in vivo validation reveal that 5,7,4'-TMF acts as a4[4].
Specifically, 5,7,4'-TMF forms strong binding interactions with the 5-HT2A receptor (binding energy: -9.30 kcal/mol), interacting precisely at the Ser242 and Ser159 residues[4]. By antagonizing 5-HT2A and upregulating GABRG2, 5-HT2B, and 5-HT2C expression, 5,7,4'-TMF suppresses microglial hyperactivation[4]. In lipopolysaccharide (LPS)-induced memory-impaired mice, prophylactic administration of 5,7,4'-TMF significantly reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) accumulation, directly correlating with enhanced spatial memory[4].
Quantitative Pharmacological Data Summary
| Target / Pathway | Pathology Model | Binding Energy / IC50 | Key Molecular Outcome |
| 5-HT2A Receptor | Memory Impairment (In Vivo) | -9.30 kcal/mol | Reduces neuroinflammation; increases spatial memory |
| Cell Cycle (G1) | SCC-9 Squamous Cell Carcinoma | IC50 ~ 5 μM | Arrests cell cycle progression; decreases S phase |
| PD-L1 / HRD1 | Colorectal Cancer (HT29/RKO) | Dose-dependent (up to 40 μM) | Ubiquitin-mediated degradation of PD-L1 |
| LRPPRC / JAK2 | Esophageal Squamous Cell Carcinoma | Direct Binding (N/A) | Dissociates JAK2-STAT3 complex; impairs m6A modification |
Experimental Methodologies & Self-Validating Protocols
As application scientists, establishing causality requires experimental designs that isolate specific molecular events. The following protocols are engineered as self-validating systems.
Protocol: Validating Proteasome-Mediated PD-L1 Degradation
Causality & Logic: To definitively prove that 5,7,4'-TMF reduces PD-L1 via degradation rather than transcriptional silencing, a Cycloheximide (CHX) chase assay is required. CHX halts all de novo protein synthesis, isolating the degradation phase. If TMF accelerates PD-L1 clearance in the presence of CHX, it acts post-translationally. Adding MG132 (a 26S proteasome inhibitor) serves as a self-validating rescue arm; if MG132 restores PD-L1 levels, the degradation is definitively proteasome-dependent.
-
Cell Seeding: Culture HT29 or RKO colorectal cancer cells to 70% confluence in 6-well plates.
-
Pre-treatment: Treat cells with 40 µM 5,7,4'-TMF or vehicle (DMSO) for 12 hours to initiate HRD1 stabilization.
-
Translational Blockade: Introduce 50 µg/mL CHX to all wells. For the rescue arm, co-administer 10 µM MG132.
-
Time-Course Harvest: Lyse cells at 0, 2, 4, and 8 hours post-CHX addition using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation & Western Blotting: Immunoprecipitate PD-L1 from the lysates and probe with anti-ubiquitin antibodies to quantify polyubiquitination levels.
Fig 2: Self-validating CHX chase workflow for isolating proteasome-mediated degradation.
Protocol: In Vivo Neurobehavioral and Biochemical Profiling
Causality & Logic: Lipopolysaccharide (LPS) induces systemic inflammation that crosses the blood-brain barrier, triggering microglial activation and Aβ accumulation (mimicking early Alzheimer's pathology). Prophylactic dosing of 5,7,4'-TMF binds 5-HT2A and GABA receptors, pre-conditioning the neuro-immune environment to resist LPS-induced cytokine storms.
-
Prophylactic Dosing: Administer 5,7,4'-TMF (10, 20, or 40 mg/kg) orally to murine models for 21 consecutive days.
-
Pathology Induction: Inject LPS intraperitoneally on day 22 to induce acute neuroinflammation.
-
Cognitive Assessment: Conduct the Morris Water Maze (MWM) test on days 23-27. Track escape latency to validate spatial memory preservation.
-
Tissue Processing: Euthanize subjects and rapidly isolate the hippocampus.
-
Biochemical Assays: Perform RT-qPCR for GABRG2, 5-HT2B, and 5-HT2C mRNA expression. Run ELISAs on hippocampal homogenates to quantify Aβ, IL-1β, IL-6, and TNF-α levels.
References
-
Title: Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice Source: Semantic Scholar / PubMed URL: [Link]
-
Title: Targeting leucine-rich PPR motif-containing protein/LRPPRC by 5,7,4'-trimethoxyflavone suppresses esophageal squamous cell carcinoma progression Source: PubMed URL: [Link]
-
Title: 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 Source: ResearchGate URL: [Link]
-
Title: Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects Source: MDPI URL: [Link]
Sources
Precision Biosynthesis of Methylated Kaempferol Derivatives: A Technical Guide
The following guide details the biosynthesis, enzymology, and engineering of methylated kaempferol derivatives.
Executive Summary
Methylated kaempferol derivatives—such as Kaempferide (4'-O-methyl) , Rhamnocitrin (7-O-methyl) , and Isokaempferide (3-O-methyl) —exhibit superior pharmacokinetics compared to their parent aglycone. The introduction of methyl groups masks free hydroxyls, increasing lipophilicity, improving intestinal absorption, and reducing rapid glucuronidation/sulfation.
This guide provides a blueprint for the biological synthesis of these compounds. It moves beyond basic pathway maps to address the critical bottlenecks: regioselectivity of O-methyltransferases (OMTs) , S-adenosylmethionine (SAM) cofactor regeneration , and isomeric resolution via mass spectrometry .
Part 1: The Biosynthetic Landscape
The production of methylated derivatives requires a stable flux of the kaempferol scaffold, derived from the phenylpropanoid pathway.
The Core Scaffold Pathway
The biosynthesis initiates with L-Phenylalanine and proceeds through the general phenylpropanoid pathway to the flavonoid backbone.
Key Enzyme Checklist:
-
PAL (Phenylalanine ammonia-lyase): Deaminates Phe to cinnamic acid.
-
C4H (Cinnamate 4-hydroxylase): P450 enzyme; requires CPR (cytochrome P450 reductase).
-
4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to CoA ester.
-
CHS (Chalcone synthase) & CHI (Chalcone isomerase): Condenses 1 p-coumaroyl-CoA + 3 Malonyl-CoA to Naringenin.
-
F3H (Flavanone 3-hydroxylase): Hydroxylates Naringenin to Dihydrokaempferol.
-
FLS (Flavonol synthase): Desaturates Dihydrokaempferol to Kaempferol .
The Methylation Matrix
Once Kaempferol is formed, specific Flavonoid O-Methyltransferases (FOMTs) catalyze the transfer of a methyl group from SAM to specific hydroxyl positions.
Target Derivatives:
| Derivative | Methylation Site | Key Enzyme Examples | Mechanism Class |
|---|---|---|---|
| Kaempferide | 4'-OH (B-ring) | Catharanthus roseus CrOMT2, SOMT | Class I (Mg²⁺ dep) |
| Rhamnocitrin | 7-OH (A-ring) | Perilla frutescens PfOMT3, POMT-7 | Class II (Mg²⁺ indep) |
| Isokaempferide | 3-OH (C-ring) | Citrus CrOMT, Promiscuous 3-OMTs | Class I |
| Ermanin | 3,4'-di-OH | Sequential action (3-OMT + 4'-OMT) | Mixed |
Pathway Visualization
The following diagram illustrates the divergence from the central flavonoid pathway into specific methylated branches.
Caption: Divergent methylation pathways from the Kaempferol scaffold. Specific OMTs drive regioselectivity toward Rhamnocitrin, Kaempferide, or Isokaempferide.
Part 2: Enzymology of Methylation
Achieving high titers requires understanding the structural constraints of the enzymes. O-methyltransferases in plants are generally categorized into two classes.
Class I vs. Class II OMTs
-
Class I (Mg²⁺-dependent): Typically lower molecular weight (~26–30 kDa). They require a divalent cation (Mg²⁺) to coordinate the hydroxyl group of the substrate and the SAM cofactor. This coordination lowers the pKa of the hydroxyl, facilitating deprotonation and subsequent nucleophilic attack on the methyl group of SAM.
-
Example:CrOMT2 (Citrus) often displays promiscuity, methylating 3-OH and 4'-OH positions.
-
-
Class II (Mg²⁺-independent): Higher molecular weight (~40 kDa). They utilize a catalytic triad (often His-Asp-Glu) to activate the substrate.
-
Example:PfOMT3 (Perilla frutescens) is a strict 7-OMT. It uses a histidine residue to deprotonate the 7-OH group.
-
Structural Mechanism & Engineering
To alter regioselectivity, one must target the substrate binding pocket.
-
Steric Gatekeepers: Residues lining the active site determine which hydroxyl group can approach the SAM methyl donor.
-
Engineering Target: For PfOMT3 , the active site is deep and hydrophobic. Mutating bulky residues (e.g., Phenylalanine to Alanine) near the binding pocket can sometimes broaden specificity to accept bulkier substrates or methylate alternative positions (like 3-OH).
Part 3: Metabolic Engineering & Cofactor Balancing
The primary failure mode in methylated flavonoid production is SAM exhaustion and SAH inhibition .
The SAM/SAH Ratio Criticality
The methylation reaction produces S-adenosylhomocysteine (SAH). SAH is a potent competitive inhibitor of OMTs. If SAH accumulates, the reaction stops regardless of how much enzyme is present.
Solution: The SAM Regeneration Cycle You must engineer a recycling loop to convert SAH back to SAM.
-
Pfs (MTAN): Cleaves SAH to S-ribosylhomocysteine (SRH) and Adenine.
-
LuxS: Converts SRH to Homocysteine (Hcy).
-
MetE/MetH: Methylates Hcy back to Methionine (Met).
-
MetK (SAM Synthetase): Adenylates Met to regenerate SAM (requires ATP).
SAM Cycle Diagram
Caption: The engineered SAM regeneration cycle. Pfs and LuxS are essential to prevent SAH-mediated product inhibition.
Part 4: Analytical Characterization
Distinguishing between Kaempferide (4'-OMe) and Rhamnocitrin (7-OMe) is difficult with standard UV-Vis HPLC because their spectra are similar. You must use MS/MS fragmentation patterns.
Diagnostic Fragmentation (UHPLC-QTOF-MS)
-
Methane Loss ([M+H-CH₄]⁺): A unique fragmentation pathway where the methyl group is lost as methane. This is position-dependent.
-
3-OMe: High abundance of [M+H-CH₄]⁺ due to proximity to the C-ring oxygen.
-
7-OMe: Distinct RDA (Retro-Diels-Alder) fragments.
-
-
RDA Cleavage:
-
Rhamnocitrin (7-OMe): The A-ring fragment (¹³A⁺) will carry the mass shift (+14 Da).
-
Kaempferide (4'-OMe): The B-ring fragment (¹³B⁺) will carry the mass shift.
-
| Isomer | Precursor Ion (m/z) | Key Diagnostic Fragment | Interpretation |
| Kaempferide | ~301 | B-ring fragment (m/z 135) | Methylation is on B-ring (4') |
| Rhamnocitrin | ~301 | A-ring fragment (m/z 167) | Methylation is on A-ring (7) |
Part 5: Experimental Protocols
Protocol A: In Vitro OMT Enzyme Assay
Purpose: To validate enzyme activity and regioselectivity before strain engineering.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.5 or 8.0 depending on Class).
-
Substrate: 100 µM Kaempferol (dissolved in DMSO, final <2%).
-
Cofactor: 200 µM SAM.
-
Additives: 2 mM MgCl₂ (Required for Class I; optional but non-inhibitory for Class II).
-
Enzyme: 5–20 µg purified recombinant OMT.
Procedure:
-
Mix: Combine Buffer, MgCl₂, Kaempferol, and Enzyme in a 1.5 mL tube.
-
Initiate: Add SAM to start the reaction. Total volume: 100 µL.
-
Incubate: 30°C for 30 minutes.
-
Quench: Add 100 µL of ice-cold Methanol containing 1% HCl.
-
Centrifuge: 12,000 x g for 10 mins to remove protein precipitate.
-
Analyze: Inject 10 µL into HPLC/MS.
Protocol B: Fermentation with Precursor Feeding
Purpose: Production of methylated derivatives in E. coli.
Strain Requirements: E. coli BL21(DE3) harboring pET-derived plasmid with OMT gene (e.g., PfOMT3) and optionally pfs/luxS genes.
Procedure:
-
Seed Culture: Inoculate single colony into 5 mL LB + Antibiotic. Overnight at 37°C.
-
Main Culture: Transfer 1% inoculum to 50 mL Modified M9 Medium (supplemented with 1% Glucose, Yeast Extract).
-
Induction: Grow to OD₆₀₀ = 0.6. Induce with 0.1 mM IPTG.
-
Feeding: Add Kaempferol (dissolved in ethanol) to final conc. of 0.5 mM.
-
Note: Feeding Naringenin is cheaper if the strain contains F3H/FLS, but direct feeding of Kaempferol isolates the methylation step efficiency.
-
-
Incubation: Lower temp to 25°C (crucial for soluble protein expression) for 24–48 hours.
-
Extraction:
-
Adjust pH to 3.0 with HCl (stabilizes flavonoids).
-
Extract equal volume with Ethyl Acetate (x2).
-
Evaporate solvent and resuspend in Methanol for analysis.
-
References
-
Kim, D. H., et al. (2010). "Biochemical and Structural Analysis of Substrate Promiscuity in Plant Mg2+-Dependent O-Methyltransferases." Plant Cell. Link
-
Park, H. L., et al. (2020).[1][2] "Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production." Molecules. Link
-
Liu, X., et al. (2020).[1] "Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products." Molecules. Link
-
Lee, J., & Kim, J. H. (2016). "Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway." Oncology Reports. Link
-
BenchChem Technical Support. (2025). "Synthesis of Methoxylated Flavonoids: Protocols and Troubleshooting." BenchChem. Link
-
Xie, P., et al. (2013). "Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry." Journal of Chromatography A. Link
Sources
Technical Guide: Anti-Inflammatory Activity of Kaempferol 5,7,4'-Trimethyl Ether
The following technical guide details the anti-inflammatory activity of Kaempferol 5,7,4'-trimethyl ether , a bioactive flavonoid distinct from its parent compound Kaempferol due to the methylation of hydroxyl groups at the 5, 7, and 4' positions.
Compound Identifier: 3-hydroxy-5,7,4'-trimethoxyflavone Primary Source: Kaempferia parviflora (Black Ginger), Meistera koenigii Therapeutic Class: Non-steroidal Anti-inflammatory Phytochemical (NSAIP)
Executive Summary
Kaempferol 5,7,4'-trimethyl ether (hereafter K-TME ) is a lipophilic flavonol derivative.[1][2] Unlike generic Kaempferol, the methylation at the 5, 7, and 4' positions significantly alters its pharmacokinetics, enhancing membrane permeability and metabolic stability while retaining the C3-hydroxyl group critical for radical scavenging.
This guide analyzes the compound's capacity to suppress the NF-κB and MAPK signaling cascades, thereby downregulating the expression of iNOS and COX-2 .[2] It serves as a blueprint for researchers investigating K-TME as a lead compound for treating chronic inflammatory conditions such as rheumatoid arthritis and sepsis.[1][2]
Chemical Architecture & Bioavailability
The structural modification of K-TME provides a distinct advantage over Kaempferol aglycone.[2]
| Feature | Kaempferol (Aglycone) | Kaempferol 5,7,4'-Trimethyl Ether | Impact on Efficacy |
| Structure | 3,5,7,4'-Tetrahydroxyflavone | 3-Hydroxy-5,7,4'-trimethoxyflavone | Methylation increases lipophilicity.[1][2] |
| LogP (Est.) | ~1.9 | ~3.5 | Enhanced passive transport across cell membranes.[1][2] |
| Metabolism | Rapid glucuronidation at C7/C4' | Blocked at C7/C4' | Extended Half-life ; resists Phase II conjugation. |
| 3-OH Group | Present | Present | Retains Direct Antioxidant (ROS scavenging) capability.[1][2] |
Critical Distinction: Researchers must distinguish K-TME from 5,7,4'-Trimethoxyflavone (TMF) .[1][2] TMF lacks the hydroxyl group at position 3.[1][2] While both are present in Kaempferia parviflora, K-TME possesses dual activity: signaling modulation (via methoxy groups) and direct ROS scavenging (via the 3-OH group).[1][2]
Mechanistic Pharmacodynamics
K-TME exerts its anti-inflammatory effects by intercepting upstream kinase signaling before it triggers nuclear transcription factors.[1][2]
The NF-κB Blockade
In quiescent cells, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by IκBα.[1][2] Upon stimulation (e.g., by LPS), IKK phosphorylates IκBα, leading to its ubiquitination and degradation.[1]
-
Mechanism: K-TME inhibits the phosphorylation of IKK and IκBα .[2][3]
-
Outcome: Prevents the liberation of p65, blocking its translocation to the nucleus and subsequent binding to the promoter regions of pro-inflammatory genes (iNOS, COX-2, TNF-α).
MAPK Signaling Suppression
K-TME downregulates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial for AP-1 activation.[1][2]
-
Targets: p38 MAPK, ERK1/2, and JNK.[1]
-
Outcome: Reduced activation of the AP-1 transcription factor, synergizing with NF-κB inhibition to silence cytokine production.[2]
Pathway Visualization
The following diagram illustrates the intervention points of K-TME within the macrophage inflammatory cascade.
Caption: K-TME blocks inflammatory output by dual inhibition of IKK-mediated NF-κB activation and MAPK phosphorylation.[1]
Quantitative Efficacy Data
The following data summarizes the inhibitory potency of K-TME and related methoxyflavones in LPS-stimulated RAW 264.7 macrophages.
| Compound | Target/Assay | IC50 / Potency | Reference |
| K-TME (Pure) | Nitric Oxide (NO) Production | 15 - 25 µM | [1][2] |
| K-TME (Pure) | PGE2 Production | ~20 µM | [1][3] |
| K. parviflora Extract | TNF-α Release | Significant inhibition at 100 µg/mL | [4] |
| TMF (Analog) | iNOS Protein Expression | Dose-dependent reduction (10-30 µM) | [5] |
Note: While specific IC50 values vary by extraction purity and cell passage, K-TME consistently demonstrates efficacy in the low micromolar range (10–30 µM), comparable to standard controls like L-NAME (for NO) or Indomethacin (for COX-2), but with a broader mechanism of action.[1]
Experimental Protocols
These protocols are designed to be self-validating . The use of positive controls (e.g., Dexamethasone) and viability checks (MTT) is mandatory to distinguish true anti-inflammatory activity from cytotoxicity.[1]
Protocol A: Extraction of Methoxyflavones from K. parviflora
Objective: To isolate a fraction rich in K-TME for experimentation.[2]
-
Maceration: Suspend 100g of dried, ground K. parviflora rhizome in 1L of 95% Ethanol .
-
Extraction: Agitate at room temperature for 72 hours.
-
Filtration: Filter through Whatman No. 1 paper. Evaporate solvent using a rotary evaporator at 45°C to obtain the crude ethanolic extract.
-
Enrichment (Optional): Partition the crude extract between Hexane and Water. The K-TME and other methoxyflavones will preferentially migrate to the Hexane layer due to high lipophilicity.[2]
-
Validation: Analyze via HPLC (C18 column, Methanol/Water gradient). K-TME typically elutes after Kaempferol due to lower polarity.[1][2]
Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7)
Objective: To quantify NO inhibition.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Replace media with fresh DMEM containing K-TME at gradient concentrations (e.g., 5, 10, 20, 40 µM). Include a Vehicle Control (0.1% DMSO max) and Positive Control (Dexamethasone 1 µM).[1][2] Incubate for 1-2 hours.
-
Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.
-
NO Quantification (Griess Assay):
-
Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]
-
Incubate 10 mins in dark. Measure absorbance at 540 nm .
-
-
Viability Check (Crucial): Remove remaining media from cells. Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Dissolve formazan in DMSO and read at 570 nm.
-
Rejection Criteria: If cell viability at a specific dose is <80% of control, the NO reduction is likely due to cytotoxicity, not anti-inflammatory action.[1]
-
Toxicology & Safety Profile
-
Cytotoxicity: In RAW 264.7 cells, K-TME and related methoxyflavones generally show no significant cytotoxicity at concentrations up to 50–100 µM .[1][2] Toxicity (reduced viability) is often observed >100 µM [6].[1][2]
-
In Vivo Safety: Studies on K. parviflora extracts (rich in K-TME) in mice indicate a high safety margin.[1][2] Oral doses up to 100-200 mg/kg are commonly used in efficacy models without acute adverse effects [5].[1][2]
-
Drug Interactions: Due to the inhibition of CYP enzymes (often seen with methoxyflavones), researchers should be cautious of potential interactions if co-administering with substrates of CYP3A4 or CYP1A2.
References
-
Tewtrakul, S., et al. (2009).[1] Anti-inflammatory and antinociceptive effects of Kaempferia parviflora Wall.[1] ex Baker.[1][2][4] Journal of Ethnopharmacology. Link
-
Sae-Wong, C., et al. (2011).[1] Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells.[1] Journal of Ethnopharmacology. Link
-
Kim, M., et al. (2018).[1][5] 5,7,4'-Trimethoxyflavone inhibits gastric cancer cell proliferation and induces apoptosis.[1][5] Oncology Letters. Link
-
Horigome, S., et al. (2016).[1] Identification of anti-inflammatory compounds from Kaempferia parviflora using a molecular networking approach.[1][2] Journal of Natural Medicines. Link
-
Lee, J.H., et al. (2013).[1] 5,6,7-Trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock.[1][6] Food and Chemical Toxicology. Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Extraction of Methoxyflavones from Kaempferia parviflora. Link[1]
Sources
- 1. Kaempferol - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from <i>Kaempferia parviflora</i>: A critical review - Arabian Journal of Chemistry [arabjchem.org]
- 6. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kaempferol 5,7,4'-Trimethyl Ether vs. Kaempferia parviflora Extracts
This technical guide provides an in-depth comparison between the specific chemical isolate Kaempferol 5,7,4'-trimethyl ether and the complex Kaempferia parviflora (KP) extract .
Target Audience: Drug Discovery Scientists, Phytochemists, and Formulation Engineers.
Executive Summary: The Identity Distinction
In the development of PDE5 inhibitors and metabolic modulators, a critical nomenclature and structural distinction exists that often leads to experimental design errors.
-
The Isolate (KTE): Kaempferol 5,7,4'-trimethyl ether (3-hydroxy-5,7,4'-trimethoxyflavone). A specific flavonol derivative retaining the C3-hydroxyl group.[1]
-
The Extract Source (KP): Kaempferia parviflora (Black Ginger). While KP is rich in polymethoxyflavones (PMFs), its primary bioactive markers are 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) . TMF is structurally identical to KTE except it lacks the C3-hydroxyl group.
This guide compares the specific pharmacological profile of the KTE isolate against the synergistic matrix of the KP extract, focusing on PDE5 inhibition, bioavailability, and mitochondrial biogenesis.
Chemical Profiling & Structural Logic
The "Entourage" vs. The "Lead"
The pharmacological divergence stems from the C3 position on the flavonoid backbone.
| Feature | Kaempferol 5,7,4'-trimethyl ether (KTE) | Kaempferia parviflora Extract (KP) |
| Primary Constituents | Single Chemical Entity (>98% Purity) | Complex Matrix: DMF, TMF, Pentamethoxyflavone (PMF) |
| Chemical Structure | 3-OH , 5-OMe, 7-OMe, 4'-OMe | 3-H , 5-OMe, 7-OMe, 4'-OMe (Major TMF) |
| Lipophilicity (LogP) | Moderate (due to 3-OH H-bonding) | High (Methylation caps polar groups) |
| Solubility | Low in water; soluble in DMSO/Ethanol | Lipophilic; requires oil/surfactant delivery |
| Key Target | Mitochondrial Uncoupling, Anti-inflammatory | PDE5 Inhibition, SIRT1 Activation |
Structural Impact on Bioavailability
The KP extract's major components (DMF/TMF) lack the 3-hydroxyl group. This "capped" structure dramatically increases membrane permeability compared to KTE.
-
KTE (3-OH): The free hydroxyl group is a prime target for rapid Phase II metabolism (glucuronidation/sulfation), potentially reducing systemic half-life.
-
KP Methoxyflavones (3-H): The fully methylated A and B rings (and lack of C3-OH) protect the molecule from immediate first-pass metabolism, allowing for higher tissue distribution, although demethylation eventually occurs.
Pharmacodynamics: Mechanisms of Action
PDE5 Inhibition (Vasodilation & Sexual Health)
KP is renowned for its "natural Viagra" effect. The mechanism relies on competitive inhibition of the Phosphodiesterase-5 (PDE5) enzyme.[2][3]
-
Mechanism: The 5-methoxy group on the A-ring mimics the guanine ring of cGMP, fitting into the PDE5 catalytic pocket.
-
Potency Data:
-
Sildenafil (Ref): IC50 ~ 3.5 nM[4]
-
5,7-Dimethoxyflavone (KP Major): IC50 ~ 10.64 µM
-
5,7,4'-Trimethoxyflavone (KP Major): IC50 ~ 37 µM
-
KTE (Isolate): Shows weaker affinity for PDE5 due to steric hindrance or polarity changes at the C3 position.
-
Clinical Insight: While KP extract is less potent molar-for-molar than synthetic drugs, it exhibits high selectivity for PDE5 over PDE6 (retina), avoiding the visual side effects common with sildenafil.
Mitochondrial Biogenesis (SIRT1/AMPK)
Both KTE and KP extracts activate the energy sensing pathways.
-
Pathway: Upregulation of SIRT1
Deacetylation of PGC-1 Mitochondrial Biogenesis. -
Differentiation: KP extract shows a synergistic effect where the combination of DMF and TMF activates brown adipose tissue (BAT) thermogenesis more effectively than single isolates.
Signaling Pathway Diagram (PDE5/cGMP)
The following diagram illustrates the intervention points for KP methoxyflavones within the vasodilatory pathway.
Caption: KP methoxyflavones (DMF/TMF) competitively inhibit PDE5, preventing cGMP hydrolysis and sustaining vasodilation.
Experimental Protocols
Extraction of Polymethoxyflavones (KP Standard)
To generate a comparator extract rich in TMF and DMF:
-
Maceration: Dry K. parviflora rhizomes (powdered) in 95% Ethanol (1:10 w/v) for 7 days at room temperature.
-
Filtration & Concentration: Filter supernatant and evaporate solvent (Rotary Evaporator, 45°C) to yield crude ethanolic extract.
-
Partitioning (Enrichment): Dissolve crude extract in water; partition sequentially with Hexane (removes fats) and Dichloromethane (CH2Cl2) .
-
Result: The CH2Cl2 fraction contains the highest concentration of DMF and TMF.
Isolation Logic (Graphviz Workflow)
Separating the specific KTE or TMF requires precise chromatography.
Caption: Workflow to isolate high-purity methoxyflavones from KP rhizomes.
Comparative Efficacy & Recommendations
| Parameter | Kaempferol 5,7,4'-trimethyl ether (Isolate) | KP Extract (Standardized) |
| Primary Use Case | Research Tool: SAR studies, specific kinase inhibition, antioxidant assays.[5] | Therapeutic Agent: ED management, physical performance, metabolic health. |
| Dosing Precision | High (Exact molarity possible). | Variable (Requires standardization to % Total PMFs). |
| Stability | High crystallinity, stable in solid form. | Oil/Resin form; prone to oxidation if not encapsulated. |
| Regulatory Status | Research Chemical (Not GRAS). | Generally Recognized as Safe (GRAS) in many regions as food supplement. |
Recommendation:
-
For Drug Discovery: Use KTE if exploring the specific role of the C3-hydroxyl group in receptor binding or antioxidant capacity.
-
For Product Development: Use Standardized KP Extract (min. 2.5% DMF/TMF). The extract provides superior bioavailability and multi-target efficacy (PDE5 + SIRT1) that the single isolate KTE cannot match.
References
-
Pharmacokinetics of KP Methoxyflavones: Mekjaruskul, C., et al. (2012). "Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats." Journal of Ethnopharmacology. Link
-
PDE5 Inhibition Mechanism: Temkitthawon, P., et al. (2011). "Kaempferia parviflora, a plant used in traditional medicine to enhance sexual performance contains large amounts of low affinity PDE5 inhibitors." Journal of Ethnopharmacology. Link
-
Chemical Constituents: Sutthanut, K., et al. (2007). "Chemical constituents and antioxidant activity of Kaempferia parviflora." Journal of Chromatography A. Link
-
Metabolic Effects (SIRT1/BAT): Matsushita, M., et al. (2015). "Kaempferia parviflora extract increases energy consumption through activation of BAT in mice." Food Science & Nutrition. Link
-
Compound Identity (KTE): PubChem Compound Summary for CID 5318767, Kaempferol 5,7,4'-trimethyl ether. Link
Sources
Molecular Docking Targets for Kaempferol 5,7,4'-Trimethyl Ether
This guide outlines the molecular docking targets and pharmacological mechanisms for Kaempferol 5,7,4'-trimethyl ether , a lipophilic flavonoid derivative.[1]
A Technical Guide to Pharmacological Mechanisms & In Silico Validation[2]
Executive Summary: The Lipophilic Pharmacophore[1]
Kaempferol 5,7,4'-trimethyl ether (K-5,7,4-TME) represents a critical structural modification of the parent flavonol, kaempferol.[1][2] By methylating the hydroxyl groups at positions 5, 7, and 4', this molecule retains the 3-hydroxyl group as a sole hydrogen bond donor while significantly increasing lipophilicity.
For drug development professionals, this specific methylation pattern dictates a distinct docking strategy compared to the parent compound.[1] While kaempferol relies on a network of hydrogen bonds for hydrophilic pockets, K-5,7,4-TME targets deep, hydrophobic cavities and allosteric sites, exhibiting enhanced membrane permeability and metabolic stability.
Key Pharmacological Distinction:
-
Parent Kaempferol: High polarity, rapid metabolism, targets surface-exposed hydrophilic pockets (e.g., kinase ATP sites).[1]
-
K-5,7,4-TME: High lipophilicity, improved bioavailability, targets Tubulin (Colchicine site) , P-glycoprotein (MDR1) , and Nuclear Receptors .[1][2]
Physicochemical Profile & Ligand Preparation[2][3]
Before initiating any docking workflow, the ligand must be prepared to reflect its physiological state. Unlike the parent kaempferol, K-5,7,4-TME has limited ionization states.[1][2]
Table 1: Ligand Parameters for Docking Setup
| Parameter | Value / State | Experimental Implication |
| IUPAC Name | 3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | Search query for PDB/PubChem.[1][2] |
| Protonation (pH 7.4) | Neutral (3-OH pKa ~9.[1][2]5) | Critical: Do not deprotonate the 3-OH during prep; it is the key H-bond anchor.[1][2] |
| LogP (Predicted) | ~3.5 - 4.2 | High affinity for hydrophobic pockets; use implicit solvation models (e.g., PBSA).[1][2] |
| Rotatable Bonds | 1 (C2-C1' bond) | Rigid scaffold reduces entropic penalty upon binding.[1][2] |
| Key Interaction Sites | 3-OH (Donor/Acceptor), C=O (Acceptor) | The 3-OH/4-C=O motif functions as a "metal chelating claw" or H-bond clamp.[1][2] |
Primary Therapeutic Targets & Docking Protocols[4]
Based on the structural pharmacophore of polymethoxyflavones (PMFs) and specific cytotoxicity data, the following targets are prioritized for molecular docking studies.
Target A: Tubulin (Colchicine Binding Site)
Therapeutic Area: Oncology (Antimitotic)
Mechanism: K-5,7,4-TME mimics the pharmacophore of colchicine and combretastatin A-4, binding to the interface between
-
Binding Pocket: The hydrophobic pocket at the
- interface.[1][2] -
Docking Logic:
-
The trimethoxy motif (specifically rings A and B)[1] occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.[1]
-
The 3-OH group forms a critical hydrogen bond with Val181 (
-subunit) or Cys241 ( -subunit), anchoring the molecule.[1][2] -
Validation: Verify that the Tanimoto similarity to Colchicine is low, but the pharmacophoric overlap (hydrophobic centers) is high.[1]
-
Target B: P-glycoprotein (MDR1/ABCB1)
Therapeutic Area: Multi-Drug Resistance (MDR) Reversal Mechanism: Methylated flavonoids are potent inhibitors of P-gp efflux pumps.[1][2] They bind to the transmembrane domain, blocking the efflux of chemotherapeutic agents (e.g., doxorubicin).[1]
-
Binding Pocket: The large, flexible transmembrane cavity (Site 1).[1]
-
Docking Logic:
Target C: PI3K/Akt Kinase Pathway (ATP Binding Site)
Therapeutic Area: Cell Survival & Proliferation Mechanism: While less potent than kaempferol, the 3-OH derivative retains affinity for the ATP hinge region of kinases.[1]
-
PDB ID: 4JPS (PI3K
).[1] -
Docking Logic:
Mechanistic Pathway Visualization
The following diagram illustrates how K-5,7,4-TME utilizes its dual-target capability (Tubulin inhibition + P-gp blockade) to overcome drug resistance in cancer cells.[1][2]
Caption: Multi-target mechanism of K-5,7,4-TME.[1][2] The compound simultaneously disrupts microtubule dynamics and blocks drug efflux, leading to synergistic apoptotic induction.
Step-by-Step Docking Workflow
To ensure scientific integrity and reproducibility, follow this validated workflow using AutoDock Vina, Schrödinger Glide, or Gold.
Phase 1: Grid Generation (Target Definition)[1]
-
Select PDB Structure: Choose high-resolution structures (<2.5 Å).[1][2] Remove co-crystallized ligands and water molecules (unless water bridges are catalytic).[1]
-
Define Box Center:
-
Box Size:
-
Tubulin: 20 x 20 x 20 Å (Restricted pocket).[1]
-
P-gp: 30 x 30 x 30 Å (Allow for ligand tumbling in the large cavity).
-
Phase 2: Docking Execution[2]
-
Conformational Search: Set exhaustiveness to 32 (high precision). The methoxy groups are rotatable; the algorithm must sample these torsions to minimize steric clashes.[1]
-
Scoring Function: Use a function that heavily weights hydrophobic interactions (e.g., Glide XP or Vina).[1] Electrostatic terms are secondary for this ligand.[1][2]
-
Constraint (Optional but Recommended): Force a Hydrogen Bond constraint on the 3-OH group to the backbone carbonyl or specific residues (e.g., Val181 in Tubulin) to filter out non-productive poses.[1]
Phase 3: Post-Docking Analysis (Validation)[1]
-
Visual Inspection: Check for the "Methoxy Clamp."[1][2] The three methoxy groups should sit in hydrophobic sub-pockets, while the 3-OH points toward the solvent interface or a polar residue.[1]
-
Binding Energy Threshold:
-
RMSD Calculation: If redocking a known inhibitor (e.g., colchicine), RMSD must be < 2.0 Å to validate the protocol.[1]
Emerging Targets: Viral Proteases
Recent studies suggest methylated flavonoids bind SARS-CoV-2 targets.[1][2]
-
Relevance: The 3-OH group allows K-5,7,4-TME to act as a covalent-like inhibitor or tight binder in the catalytic dyad (Cys145/His41) of Mpro, while the methyl groups provide stability against proteolysis.[1][2]
References
-
PubChem. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one (Compound Summary). National Library of Medicine.[1] Link
-
Kashyap, D., et al. (2017). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. Journal of Functional Foods.[1] Link
-
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.[1][2] (Discusses the metabolic stability and cytotoxicity of methylated flavonoids). Link
-
Nugroho, A., et al. (2014). Anti-cancer properties of methylated flavonols from Kaempferia parviflora.[1] International Journal of Pharmacy and Pharmaceutical Sciences. (Validation of cytotoxicity of K-5,7,4-TME analogs).
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[1] Link
Sources
Methodological & Application
Application Note: HPLC Method Development and Validation for the Detection of Kaempferol 5,7,4'-Trimethyl Ether
Introduction & Chemical Context
Kaempferol 5,7,4'-trimethyl ether (CAS: 1098-92-6), systematically identified as 3-hydroxy-5,7,4'-trimethoxyflavone, is a highly bioactive polymethoxyflavone (PMF) predominantly isolated from botanical matrices such as Kaempferia parviflora (Black Ginger) and Cucubalus baccifer[1]. Unlike its parent aglycone (kaempferol), the methylation at the 5, 7, and 4' positions significantly alters the molecule's physicochemical properties, drastically increasing its lipophilicity and altering its pharmacokinetic profile[2].
In modern drug development, this compound is of high interest due to its potent antioxidant, immunomodulatory, and metabolic regulatory properties[3]. However, quantifying this specific PMF in crude botanical extracts presents a significant analytical challenge due to the presence of structurally analogous methoxyflavones (e.g., 5,7-dimethoxyflavone and 3,5,7,3',4'-pentamethoxyflavone)[4]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method engineered specifically for the baseline resolution and quantification of Kaempferol 5,7,4'-trimethyl ether.
Mechanistic Rationale for Method Development
To ensure scientific integrity and analytical reproducibility, every parameter in this method has been selected based on the fundamental molecular behavior of the analyte.
-
Stationary Phase Selection (Causality of Retention): The three methoxy groups render Kaempferol 5,7,4'-trimethyl ether highly hydrophobic. To achieve adequate retention and separation from more polar matrix interferences, a high-carbon-load, end-capped C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm) is strictly required[2]. The end-capping prevents secondary interactions between the analyte and residual silanol groups on the silica support.
-
Mobile Phase Optimization (Ionization Suppression): While the 5, 7, and 4' positions are methylated, the C3 position retains a free, slightly acidic hydroxyl group. If run in a neutral aqueous mobile phase, this C3-OH group undergoes partial deprotonation, leading to multiple ionization states and severe chromatographic peak tailing. The addition of 0.1% Formic Acid (lowering the pH to ~2.7) forces the analyte into a single, fully protonated (neutral) state, ensuring sharp, symmetrical peaks.
-
Detection Wavelength: UV detection at 254 nm is selected to capture the robust
transitions of the conjugated flavone backbone, providing the optimal signal-to-noise (S/N) ratio for PMFs[4].
Fig 1. Mechanistic rationale for mobile phase selection and chromatographic behavior.
Experimental Protocols: A Self-Validating System
To establish a self-validating analytical system, the protocol incorporates mandatory System Suitability Testing (SST) prior to sample analysis. If the SST criteria fail, the system halts, preventing the generation of untrustworthy data.
Step 1: Standard and Sample Preparation
-
Reference Standard: Accurately weigh 1.0 mg of Kaempferol 5,7,4'-trimethyl ether reference standard (Purity >98%)[5]. Dissolve in 1.0 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL stock solution, as the compound exhibits poor solubility in pure aqueous media[1].
-
Working Solutions: Dilute the stock solution with Methanol to construct a 5-point calibration curve ranging from 1.0 μg/mL to 50.0 μg/mL.
-
Sample Extraction: Weigh 500 mg of pulverized Kaempferia parviflora rhizome. Extract with 10 mL of 95% Ethanol utilizing ultrasonic-assisted extraction for 30 minutes at 37°C[5].
-
Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an HPLC autosampler vial.
Step 2: Chromatographic Conditions
Set up the HPLC-DAD (Diode Array Detector) system using the parameters outlined in the gradient table below. The gradient is designed to elute polar impurities early, followed by the sequential elution of PMFs based on their degree of methylation[6].
Table 1: Optimized HPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Curve Profile |
| 0.0 | 60% | 40% | 1.0 | Initial |
| 5.0 | 60% | 40% | 1.0 | Isocratic |
| 15.0 | 40% | 60% | 1.0 | Linear |
| 25.0 | 20% | 80% | 1.0 | Linear |
| 30.0 | 60% | 40% | 1.0 | Re-equilibration |
-
Column Temperature: 30°C (Maintains consistent solvent viscosity and reproducible retention times).
-
Injection Volume: 10 μL.
-
Detection: UV at 254 nm (Reference 360 nm).
Fig 2. Step-by-step workflow for the HPLC method development and validation.
Step 3: System Suitability and Method Validation
Before analyzing unknown samples, inject the 25.0 μg/mL standard six times consecutively. The system is only validated for use if the quantitative parameters in Table 2 are strictly met.
Table 2: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Analytical Significance |
| Retention Time (Rt) | ~18.5 min (± 0.2 min) | Confirms correct gradient execution and column health. |
| Tailing Factor (Tf) | 0.95 ≤ Tf ≤ 1.15 | Validates effective ionization suppression by Formic Acid. |
| Theoretical Plates (N) | > 10,000 | Ensures sufficient column efficiency for PMF resolution. |
| %RSD of Peak Area | ≤ 2.0% (n=6) | Confirms autosampler precision and detector stability. |
| Linearity (R²) | ≥ 0.999 | Ensures accurate quantification across the dynamic range. |
Data Interpretation & Troubleshooting
-
Co-elution Issues: If Kaempferol 5,7,4'-trimethyl ether co-elutes with 5,7-dimethoxyflavone, decrease the initial Acetonitrile concentration to 35% to increase hydrophobic retention and enhance resolution[2].
-
Baseline Drift: A slight baseline drift during the 15–25 minute gradient phase is normal due to the changing absorbance of Acetonitrile. Utilizing a reference wavelength (e.g., 360 nm) on the DAD will digitally subtract this drift, yielding a flat baseline for accurate integration.
References
-
MedChemExpress. "3-Hydroxy-5,7,4′-trimethoxyflavone | Flavonols". MedChemExpress. URL:[1]
-
Eze, F. N., et al. "Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400". Acta Pharmaceutica. URL:[4]
-
Patanasethanont, D., et al. "Modulation of function of multidrug resistance associated-proteins by Kaempferia parviflora extracts and their components". NII.ac.jp. URL:[2]
-
Wattanapitayakul, C., et al. "HPLC chromatogram of K. parviflora extract detected at 210 nm". ResearchGate. URL:[6]
-
BioCrick. "Kaempferol 5,7,4'-trimethyl ether-COA". BioCrick. URL:[5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. 3'-Hydroxy-5,7,4'-trimethoxyflavone | CAS:33554-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. biocrick.com [biocrick.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Kaempferol 5,7,4'-Trimethyl Ether via Solid-Phase Extraction (SPE)
Abstract
This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of Kaempferol 5,7,4'-trimethyl ether (3-hydroxy-5,7,4'-trimethoxyflavone) from complex plant matrices, specifically Kaempferia parviflora (Black Ginger).[1][2] Unlike standard protocols for glycosylated flavonoids, this method addresses the specific lipophilicity and solubility challenges of methylated flavones. By leveraging a hydrophobicity-tuned wash step, this protocol achieves >90% recovery while effectively removing polar phenolic interferences.[1][2]
Introduction & Scientific Rationale
The Target Analyte
Kaempferol 5,7,4'-trimethyl ether is a naturally occurring lipophilic flavonoid.[1][2] Structurally, it retains a free hydroxyl group at the C-3 position while the C-5, C-7, and C-4' positions are methylated.[1][2]
-
Key Property: The methylation significantly increases lipophilicity (LogP ~3.[2]5) compared to Kaempferol (LogP ~2.0), drastically altering its retention behavior on Reversed-Phase (RP) sorbents.[1][2]
-
The Challenge: Standard flavonoid protocols often use weak wash steps (10-20% methanol) which fail to remove moderately polar interferences that co-elute with this analyte.[1][2] Conversely, using fully organic solvents for loading can cause "breakthrough" where the analyte flows directly through the cartridge.
Mechanism of Separation
This protocol utilizes a C18 (Octadecyl) stationary phase.[2] The separation logic relies on the "Hydrophobic Shielding" effect of the methyl groups:
-
Retention: The analyte's non-polar methyl groups interact strongly with the C18 chains via van der Waals forces.[2]
-
Differentiation: Polar glycosides and non-methylated aglycones (like Kaempferol) interact less strongly.[1][2] We exploit this by using a high-strength wash solvent (60% Methanol) , which is strong enough to elute the polar impurities but too weak to disrupt the hydrophobic interaction of the trimethyl ether.
Physicochemical Profile & Method Optimization
| Property | Value / Characteristic | Impact on SPE Protocol |
| LogP (Octanol/Water) | ~3.5 (Estimated) | Requires high % organic elution solvent (100% MeOH/ACN).[1][2] |
| pKa (3-OH group) | ~9.5 (Weakly Acidic) | Critical: Keep pH < 7.0 to ensure the molecule remains neutral.[1][2] Ionization (pH > 9) will cause loss of retention.[2] |
| Solubility | Low in water; High in MeOH, EtOAc | Sample cannot be loaded in 100% water (will precipitate).[1][2] Must use a "Dilute-and-Shoot" loading strategy with ~40-50% organic modifier.[1][2] |
| Matrix Interferences | Phenolic acids, glycosides, tannins | These are polar and will be removed in the wash step.[2] |
Detailed Experimental Protocols
Phase 1: Sample Preparation (Extraction from Kaempferia parviflora)
Goal: To extract the full spectrum of methoxyflavones from the rhizome while minimizing chlorophyll co-extraction.
-
Maceration: Weigh 1.0 g of dried, ground Kaempferia parviflora rhizome powder.
-
Solvent Addition: Add 10 mL of 95% Ethanol . (Note: 95% EtOH is superior to 100% EtOH for penetrating cell walls).[1][2]
-
Extraction: Sonicate for 30 minutes at room temperature (<40°C to prevent degradation).
-
Clarification: Centrifuge at 4,000 rpm for 10 minutes. Collect the supernatant.
-
Dilution (Critical for SPE): Take 1.0 mL of the ethanolic supernatant and dilute it with 1.0 mL of acidified water (0.1% Formic Acid).
Phase 2: Solid-Phase Extraction (SPE) Workflow
Goal: Isolate Kaempferol 5,7,4'-trimethyl ether from the crude extract.[1][2]
Materials:
-
Cartridge: C18 (End-capped), 500 mg sorbent / 6 mL tube (e.g., Sep-Pak C18 or Strata C18-E).[1][2]
-
Manifold: Vacuum manifold set to slow drip (1-2 drops/second).
Step-by-Step Procedure:
-
Conditioning:
-
Loading:
-
Interference Wash (The "Cut" Step):
-
Drying:
-
Elution:
Phase 3: Analytical Validation (HPLC-UV)
-
Column: C18 Analytical Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic 85% Methanol / 15% Water (0.1% Formic Acid).[1][2]
-
Detection: UV at 350 nm (characteristic of flavonols).[1][2]
-
Expected Retention: The trimethyl ether will elute significantly later than Kaempferol standards.[2]
Visualizing the Workflow
The following diagram illustrates the logic of the solvent selection, specifically how the "Wash" step differentiates the target from the matrix.
Caption: SPE fractionation logic. The 60% Methanol wash is the critical "cut" point that removes less methylated flavonoids while retaining the target.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Analyte precipitated during loading.[1][2] | Increase organic ratio in load step to 50% or 60%. Ensure sample is fully dissolved before loading.[1][2] |
| Analyte in Wash Fraction | Wash solvent (60%) was too strong for the specific batch of C18. | Reduce wash strength to 50% Methanol. C18 carbon load varies by manufacturer; lower carbon load = lower retention.[1][2] |
| Interfering Peaks in Eluate | Wash step was too weak. | Increase wash volume or strength.[1][2] Ensure the cartridge is not overloaded (keep load < 5% of sorbent mass).[2] |
| Broad Peaks in HPLC | 3-OH group ionization. | Ensure 0.1% Formic Acid is present in all mobile phases to suppress ionization of the 3-OH group.[2] |
References
-
Extraction of Methoxyflavones from Kaempferia parviflora
-
Physicochemical Properties of Methylated Flavonoids
-
General SPE Strategies for Flavonoids
-
Bioactivity & Identification
Sources
Application Note: Regioselective Synthesis of Kaempferol 5,7,4'-Trimethyl Ether
[1][2]
Part 1: Strategic Analysis & Reactivity Profile[2]
The Synthetic Challenge
Synthesizing Kaempferol 5,7,4'-trimethyl ether from Kaempferol (3,5,7,4'-tetrahydroxyflavone) presents a significant regiochemical paradox. The target molecule requires methylation at the 5, 7, and 4' positions, leaving the 3-OH free.[1][2]
However, the thermodynamic and kinetic reactivity profile of Kaempferol opposes this pattern.[1][2] Under standard nucleophilic substitution conditions (e.g., MeI/K₂CO₃), the reactivity order of the hydroxyl groups is:
-
The 7-OH and 4'-OH are the most acidic and accessible, reacting first.[1][2]
-
The 3-OH is moderately reactive.[2]
-
The 5-OH is the least reactive due to a strong intramolecular hydrogen bond with the C-4 carbonyl group (forming a stable 6-membered chelate ring).[1][2]
The "Reactivity Paradox"
To obtain the 5-methoxy group, one must typically employ "forcing conditions" (stronger bases, heat).[1][2] However, these conditions inevitably methylate the more reactive 3-OH first.[1][2] Therefore, direct methylation of Kaempferol cannot yield the 5,7,4'-trimethyl ether ; it will instead yield the 3,7,4'-trimethyl ether (Retusin) or the tetramethyl ether.[1][2]
The Solution: A Protection-Activation-Deprotection (PAD) strategy is required.[2] We must synthesize the 7,4'-dimethyl intermediate (Ombuin), protect the susceptible 3-OH, force the methylation of the stubborn 5-OH, and finally deprotect the 3-OH.[1][2]
Part 2: Visualizing the Pathway
The following diagram illustrates the reactivity hierarchy and the necessary synthetic workflow to bypass the 3-OH methylation.
Caption: Workflow logic for bypassing the natural reactivity order of Kaempferol hydroxyl groups.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Ombuin (7,4'-Dimethylkaempferol)
Goal: Selectively methylate the most acidic positions (7 and 4') while minimizing 3-O-methylation.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve 1.0 eq of Kaempferol in anhydrous acetone (concentration ~0.1 M).
-
Base Addition: Add 2.2 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anions.
-
Methylation: Dropwise add 2.1 eq of Methyl Iodide (MeI). Note: Strict stoichiometry is crucial to avoid methylating the 3-position.
-
Reaction: Reflux the mixture at 56°C for 3–4 hours. Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate/Formic Acid 5:4:1).[2] The 7,4'-dimethyl ether (Ombuin) will appear as a major spot; trace 3,7,4'-trimethyl ether may form.[1][2]
-
Workup: Filter off the inorganic salts. Evaporate the solvent.[1][2][10]
-
Purification: Recrystallize from Methanol/Chloroform or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate Ombuin .
Phase 2: Transient Protection of C3-Hydroxyl
Goal: Block the 3-OH group with a Methoxymethyl (MOM) ether.[2] The 5-OH remains unreactive under these mild conditions due to H-bonding.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve Ombuin (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Base: Add DIPEA (2.0 eq) and cool the solution to 0°C.
-
Protection: Slowly add MOM-Cl (1.2 eq) via syringe.[2]
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.
-
Yield: Isolate 3-O-MOM-7,4'-dimethylkaempferol .
Phase 3: Forced Methylation of C5-Hydroxyl
Goal: Break the intramolecular H-bond at C5 and methylate it.[2] Since C3 is protected, it cannot react.
Reagents:
-
Methyl Iodide (MeI)[2]
Protocol:
-
Activation: Dissolve the intermediate in anhydrous DMF. Cool to 0°C.[1][2][6]
-
Deprotonation: Carefully add NaH (2.0 eq). Stir for 30 minutes. The solution often turns deep yellow/orange as the 5-alkoxide forms (breaking the H-bond).[1][2]
-
Methylation: Add MeI (3.0 eq).
-
Reaction: Warm to room temperature (or 40°C if sluggish) and stir for 12 hours.
-
Workup: Pour into ice water (carefully). Extract with Ethyl Acetate.[1][2]
-
Product: This yields 3-O-MOM-5,7,4'-trimethylkaempferol .
Phase 4: Deprotection to Target
Goal: Remove the acid-labile MOM group to restore the 3-OH.[1][2]
Reagents:
-
3 M HCl (aqueous)
-
Methanol[2]
Protocol:
-
Hydrolysis: Dissolve the methylated intermediate in Methanol. Add 3 M HCl (approx. 10% v/v of total volume).
-
Reaction: Reflux at 60°C for 1–2 hours.
-
Final Workup: Neutralize with NaHCO₃, evaporate methanol, and extract with Ethyl Acetate.
-
Final Purification: Recrystallize from Ethanol to obtain pure Kaempferol 5,7,4'-trimethyl ether .[1][2]
Part 4: Data Summary & Validation[1][2]
Reagent Stoichiometry Table
| Step | Reagent | Equivalents | Role | Critical Parameter |
| 1 | MeI | 2.1 eq | Methylating Agent | Limiting reagent to prevent 3-OMe formation.[1][2] |
| 1 | K₂CO₃ | 2.2 eq | Base | Mild base sufficient for 7/4'-OH but not 5-OH. |
| 2 | MOM-Cl | 1.2 eq | Protecting Group | Protects 3-OH; 5-OH remains chelated. |
| 3 | NaH | 2.0 eq | Strong Base | Required to deprotonate the H-bonded 5-OH. |
| 4 | HCl | Excess | Deprotection | Cleaves MOM acetal; spares methyl ethers.[2] |
Analytical Validation (Expected Data)
To confirm the synthesis, compare spectral data against the following expected shifts:
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry:
-
Parent ion
consistent with C₁₈H₁₆O₆ (MW: 328.32 g/mol ).[2]
-
References
-
Reactivity of Kaempferol Hydroxyls: Mei, Q., Wang, C., Yuan, W., & Zhang, G. (2015).[1][2][6] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates.[1][2][6][7][9] Beilstein Journal of Organic Chemistry, 11, 288–293.[1][2][9] [Link][2][9]
-
Identification of Methylated Isomers: Liu, Y., et al. (2013).[1][2][8] Identification of regioisomers of methylated kaempferol and quercetin by UHPLC-QTOF-MS/MS.[2][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. CN101239960A - Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 8. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: Solvent Solubility and In Vitro Handling Protocols for Kaempferol 5,7,4'-Trimethyl Ether
Executive Summary & Mechanistic Rationale
Kaempferol 5,7,4'-trimethyl ether (also known chemically as 3-hydroxy-5,7,4'-trimethoxyflavone) is a naturally occurring O-methylated flavonol utilized in advanced pharmacological research[1]. While its parent compound, kaempferol, possesses multiple free hydroxyl groups that allow for moderate hydrogen bonding, the substitution of methoxy groups at the 5, 7, and 4' positions fundamentally alters this molecule's physicochemical profile.
This trimethylation drastically increases the compound's lipophilicity, rendering it highly soluble in aprotic organic solvents but practically insoluble in aqueous environments[2]. For researchers and drug development professionals, this presents a significant challenge in in vitro cell culture assays: introducing a highly hydrophobic molecule into an aqueous culture medium without inducing compound precipitation ("crashing out") or solvent-mediated cytotoxicity. This application note provides a mechanistic, self-validating protocol for the reliable solvation and handling of Kaempferol 5,7,4'-trimethyl ether.
Physicochemical Properties & Quantitative Solubility Profile
To design an effective solvation strategy, it is critical to understand the quantitative limits of the compound. The data below summarizes the solubility parameters required for calculating master stocks and working dilutions.
| Property | Value | Mechanistic Implication for Cell Culture |
| Chemical Name | 3-hydroxy-5,7,4'-trimethoxyflavone | Trimethylation eliminates key hydrogen-bond donors, maximizing hydrophobicity. |
| CAS Number | 1098-92-6 | Primary identifier for sourcing high-purity (>98%) analytical reagents[3]. |
| Molecular Weight | 328.3 g/mol | Required for precise molarity calculations (e.g., 32.83 mg/mL = 100 mM)[4]. |
| Max DMSO Solubility | 100 mg/mL (304.58 mM) | Allows for highly concentrated master stocks, minimizing the final DMSO % in media[1]. |
| Aqueous Solubility | Insoluble | Necessitates an intermediate vehicle (DMSO) and rapid dispersion techniques[2]. |
| Stock Storage | -80°C (6 months) | Prevents thermodynamic degradation and irreversible crystallization over time[1]. |
Experimental Protocol: Preparation of Master Stock & Working Solutions
This protocol utilizes a self-validating system to ensure that the compound remains in a true solution throughout the experimental workflow.
Phase 1: Reconstitution of the Master Stock (100 mM)
Establishing a highly concentrated master stock (e.g., 100 mM) is recommended to ensure the final solvent concentration in the cell media remains strictly below 0.1% (v/v).
-
Equilibration: Allow the lyophilized powder of to reach room temperature in a desiccator before opening.
-
Causality: Prevents atmospheric moisture condensation on the powder. Introduction of water at this stage will prematurely reduce the solubility limit.
-
-
Solvent Addition: To prepare a 100 mM stock, add 1.0 mL of anhydrous, newly opened DMSO to 32.83 mg of the compound[1].
-
Causality: DMSO is highly hygroscopic. Older, previously opened bottles absorb atmospheric water, which rapidly decreases the dielectric constant of the solvent and forces the lipophilic trimethoxyflavone out of solution[1].
-
-
Thermal & Acoustic Disruption: Seal the tube, warm it to 37°C in a water bath, and place it in an ultrasonic bath for 5–10 minutes[4].
-
Causality: The crystalline lattice energy of the trimethylated flavone is high. Thermal and acoustic energy are required to disrupt intermolecular forces and achieve a homogenous solution[4].
-
-
Validation Checkpoint 1 (Visual): Hold the tube against a direct light source. The liquid must be a clear, light yellow solution. If any turbidity or micro-particulates remain, repeat Step 3. Incomplete solvation will lead to inaccurate dosing.
Phase 2: Aliquoting and Cryopreservation
-
Aliquoting: Immediately divide the validated master stock into single-use, sterile amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).
-
Storage: Flash-freeze and store at -80°C. The solution is stable for up to 6 months under these conditions[1].
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients during the freezing process, leading to irreversible crystallization of the flavonoid. Single-use aliquots bypass this degradation pathway[1].
-
Phase 3: Preparation of Aqueous Working Solutions (Cell Media)
-
Media Preparation: Pre-warm the complete cell culture media (containing serum, if applicable) to 37°C.
-
Causality: Introducing a DMSO stock into cold media causes immediate temperature-shock precipitation of the hydrophobic compound.
-
-
Dropwise Dispersion: While continuously vortexing the pre-warmed media, add the thawed DMSO master stock dropwise. Ensure the final DMSO concentration is ≤ 0.1% (v/v).
-
Causality: Rapid mechanical mixing prevents the local concentration of the compound from exceeding its critical precipitation point before it can dynamically bind to carrier proteins (such as Bovine Serum Albumin) present in the media serum. Furthermore, maintaining DMSO ≤ 0.1% prevents solvent-induced lipid bilayer fluidization and artifactual cytotoxicity.
-
-
Validation Checkpoint 2 (Microscopic): Before applying the media to your cell cultures, place a 100 µL sample in a well plate and examine it under a phase-contrast microscope (20x objective). The absence of needle-like micro-crystals validates the stability of the working solution.
Workflow Visualization
Workflow for the preparation and validation of Kaempferol 5,7,4'-trimethyl ether in vitro solutions.
References
-
Kaempferol 5,7,4'-trimethyl ether-COA. BioCrick. Retrieved from:[Link]
- Total flavone in leaves of Murraya paniculata (L).Google Patents (CN101380379A).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN101380379A - Total flavone in leaves of Murraya paniculata (L.) Jack and preparation method and use thereof - Google Patents [patents.google.com]
- 3. Kaempferol 5,7,4'-trimethyl ether | CAS:1098-92-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biocrick.com [biocrick.com]
Application Note: Optimal In Vivo Dosing and Formulation Protocols for Kaempferol 5,7,4'-trimethyl ether
Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Compound: Kaempferol 5,7,4'-trimethyl ether (Synonym: 3-Hydroxy-5,7,4'-trimethoxyflavone) CAS Number: 1098-92-6
Introduction & Mechanistic Rationale
Kaempferol 5,7,4'-trimethyl ether is a highly bioactive polymethoxyflavone (PMF) recognized for its potent anti-inflammatory, antioxidant, and anti-tumor properties[1]. While unmethylated flavonoids often suffer from poor pharmacokinetic profiles due to rapid presystemic metabolism, the structural substitution of hydroxyl groups with methoxy groups at the 5, 7, and 4' positions in this compound fundamentally alters its pharmacodynamics[2].
The Causality of Methylation: The methoxy groups mask the reactive hydroxyl sites, protecting the molecule from rapid glucuronidation and sulfation in the liver and gastrointestinal tract. This significantly increases the compound's lipophilicity, enhancing cell membrane permeability and resulting in a markedly higher oral bioavailability (often >14% for related PMFs) compared to unmethylated kaempferol[3]. Mechanistically, Kaempferol 5,7,4'-trimethyl ether exerts its primary efficacy by inhibiting the nuclear translocation of the NF-κB p65 subunit, thereby downregulating downstream inflammatory mediators such as iNOS and COX-2, and suppressing the proliferation of colon cancer cell lines (e.g., HT-29)[1].
Mechanistic pathway of Kaempferol 5,7,4'-trimethyl ether inhibiting NF-κB-mediated inflammation.
Optimal Dosing Concentrations
Determining the optimal dose requires balancing the compound's therapeutic threshold with its solubility limits. Based on established in vivo models for polymethoxyflavones, the following dosing parameters are recommended for murine models (C57BL/6 or Sprague-Dawley rats)[2],[4].
Table 1: Recommended In Vivo Dosing Parameters
| Experimental Goal | Route of Administration | Recommended Dose | Administration Frequency | Expected Outcome / Target |
| Pharmacokinetics (PK) | Intravenous (IV) | 5 mg/kg | Single Dose | Baseline Cmax and T1/2 determination. |
| Pharmacokinetics (PK) | Oral Gavage (PO) | 50 mg/kg | Single Dose | Assessment of oral bioavailability and tissue distribution (GI tract, brain)[2]. |
| Anti-Inflammatory | Intraperitoneal (IP) | 20 - 50 mg/kg | Daily or 1h Pre-challenge | Significant reduction in serum and tissue levels of TNF-α, IL-6, and IL-1β in LPS-induced sepsis models[4]. |
| Anti-Tumor (Xenograft) | Oral (PO) / IP | 50 - 100 mg/kg | Daily (14-28 days) | Suppression of tumor volume; inhibition of NF-κB p65 in colon cancer models[1]. |
Formulation and Vehicle Selection
Because Kaempferol 5,7,4'-trimethyl ether is highly lipophilic, it is practically insoluble in pure water or standard saline. Attempting to dose this compound in an aqueous buffer without proper co-solvents will result in immediate precipitation, leading to erratic absorption and failed experiments.
To create a self-validating and reproducible dosing system, use one of the following standardized vehicle protocols to achieve a maximum working concentration of 2.5 mg/mL to 3.3 mg/mL [5],[1].
Protocol A: Clear Solution for Long-Term Dosing (Recommended for PO/IP)
This formulation yields a clear solution of 2.5 mg/mL and is highly stable, making it ideal for continuous dosing periods exceeding 15 days[5].
-
Stock Preparation: Dissolve Kaempferol 5,7,4'-trimethyl ether powder in 100% DMSO to create a 25.0 mg/mL clear stock solution. Note: Sonication for 5-10 minutes is highly recommended to ensure complete dissolution[1].
-
Vehicle Addition: To prepare 1 mL of working solution, take 100 μL of the DMSO stock solution.
-
Lipid Phase: Add 900 μL of Corn Oil to the DMSO stock.
-
Homogenization: Vortex vigorously for 2 minutes. If slight phase separation occurs, sonicate the mixture at room temperature until a uniformly clear solution is achieved.
-
Final Composition: 10% DMSO + 90% Corn Oil.
Protocol B: Suspended Solution for Acute Dosing (Recommended for IP)
This protocol yields a fine 2.5 mg/mL suspension suitable for acute studies where lipid vehicles might interfere with specific metabolic readouts[6].
-
Stock Preparation: Prepare a 25.0 mg/mL stock in 100% DMSO.
-
Surfactant Addition: To 100 μL of DMSO stock, sequentially add 400 μL of PEG300. Mix evenly by pipetting.
-
Emulsification: Add 50 μL of Tween-80. Vortex thoroughly to create a micellar emulsion.
-
Aqueous Dilution: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent rapid precipitation.
-
Final Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Use immediately on the same day[5].
Standardized formulation and dosing workflow for Kaempferol 5,7,4'-trimethyl ether in vivo.
Step-by-Step Experimental Workflow: LPS-Induced Inflammation Model
To validate the anti-inflammatory efficacy of Kaempferol 5,7,4'-trimethyl ether in vivo, the following murine sepsis model is recommended, leveraging the compound's ability to inhibit NO and cytokine production[4],[1].
Materials:
-
C57BL/6 mice (Male, 8-10 weeks old, ~25g body weight).
-
Lipopolysaccharide (LPS, E. coli O111:B4).
-
Kaempferol 5,7,4'-trimethyl ether formulated via Protocol A (2.5 mg/mL).
Procedure:
-
Acclimatization: House mice in a pathogen-free environment with a 12h light/dark cycle for 7 days prior to the experiment.
-
Group Assignment: Randomize mice into three groups (n=8/group): (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + Kaempferol 5,7,4'-trimethyl ether (50 mg/kg).
-
Pre-treatment (Prophylactic Dosing): Administer the formulated Kaempferol 5,7,4'-trimethyl ether via Intraperitoneal (IP) injection at a dose of 50 mg/kg (For a 25g mouse, inject 500 μL of the 2.5 mg/mL solution). Administer the vehicle alone to groups 1 and 2.
-
LPS Challenge: One hour post-treatment, induce systemic inflammation by injecting LPS (10 mg/kg, IP) dissolved in sterile saline to groups 2 and 3.
-
Observation & Euthanasia: Monitor the animals for 6 to 12 hours for signs of sepsis (lethargy, piloerection). Euthanize the animals via CO2 asphyxiation at the predefined endpoint (e.g., 6 hours for peak cytokine expression).
-
Sample Collection:
-
Blood: Collect via cardiac puncture, allow to clot, and centrifuge at 3000 x g for 10 mins to isolate serum.
-
Tissue: Harvest liver, lungs, and spleen. Snap-freeze in liquid nitrogen for subsequent mRNA (qPCR) and protein (Western Blot for iNOS/COX-2) analysis.
-
-
Endpoint Analysis: Quantify serum TNF-α, IL-6, and IL-1β using standard ELISA kits. A successful dose of 50 mg/kg should yield a statistically significant reduction in these pro-inflammatory markers compared to the LPS + Vehicle group[4].
References
- 3-Hydroxy-5,7,4′-trimethoxyflavone | Flavonols | MedChemExpress MedChemExpress
- "以大鼠模式探討 5,7,3',4'–tetramethoxyflavone 的藥物動力學及組織分佈" (Pharmacokinetics and Tissue Distribution of PMFs in R
- 以細胞模式與動物模式探討5,7,3',4'-tetramethoxyflavone及其生理代謝物之抗發炎功效 (Anti-inflammatory Effects of PMFs and Physiological Metabolites in Cell and Animal Models)
- Kaempferol 5,7,4'-trimethyl ether | Colon cancer | NF-κB TargetMol
Sources
- 1. Kaempferol 5,7,4'-trimethyl ether | Colon cancer | NF-κB | TargetMol [targetmol.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. NTU Theses and Dissertations Repository: "以細胞模式與動物模式探討5,7,3’,4’-tetramethoxyflavone及其生理代謝物之抗發炎功效" [tdr.lib.ntu.edu.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
isolation and purification of Kaempferol 5,7,4'-trimethyl ether from Black Ginger
Application Note: Isolation, Purification, and Mechanistic Profiling of Kaempferol 5,7,4'-Trimethyl Ether from Kaempferia parviflora (Black Ginger)
Executive Summary
Kaempferia parviflora (KP), commonly known as Black Ginger, is a premier botanical source of polymethoxyflavones (PMFs), a unique class of secondary metabolites exhibiting profound anticancer, anti-inflammatory, and metabolic regulatory properties. This application note provides a comprehensive, field-validated protocol for the extraction, isolation, and high-purity recovery of Kaempferol 5,7,4'-trimethyl ether (structurally identified as 3-hydroxy-5,7,4'-trimethoxyflavone; CAS: 1098-92-6). By leveraging polarity-guided liquid-liquid partitioning, size-exclusion chromatography, and preparative HPLC, researchers can achieve >98% purity, rendering the compound suitable for advanced in vitro and in vivo pharmacological assays.
Pharmacological Context & Structural Rationale
Kaempferol 5,7,4'-trimethyl ether is a highly methylated flavonol[1]. The methylation of the 5, 7, and 4' hydroxyl groups significantly enhances its lipophilicity and cellular permeability compared to its unmethylated parent compound, kaempferol. This structural modification is critical for its biological efficacy. Recent studies have demonstrated that specific methoxyflavones from K. parviflora induce Endoplasmic Reticulum (ER) stress-mediated apoptosis in human gastric cancer cells by upregulating the Bax/Bcl-xL ratio and activating caspase cascades[2]. Furthermore, these compounds exhibit potent anti-aging potential by protecting normal human dermal fibroblasts against TNF-α-induced oxidative stress and photoaging[3]. Understanding the target's lipophilic nature dictates our choice of moderately polar extraction solvents and reverse-phase purification strategies.
Experimental Rationale (The "Why" Behind the Protocol)
As an application scientist, it is imperative to design protocols driven by the physicochemical properties of the target molecule. This workflow is engineered as a self-validating system:
-
Initial Extraction (80% Aqueous Methanol): Pure organic solvents often fail to penetrate the dried plant matrix effectively. The 20% water content swells the cellular tissues of the KP rhizome, allowing the methanol to efficiently solubilize the moderately lipophilic PMFs while leaving highly polymeric structural carbohydrates behind.
-
Dichloromethane (DCM) Partitioning: Liquid-liquid extraction serves as a robust preliminary purification step. Hexane removes highly non-polar waxes and essential oils, while DCM selectively extracts the PMFs. Highly polar tannins and glycosides remain trapped in the aqueous layer.
-
Sephadex LH-20 Chromatography: Traditional normal-phase silica gel can cause irreversible adsorption or degradation of flavonoids due to strong hydrogen bonding. Sephadex LH-20 separates molecules based on molecular size and
aromatic interactions, providing a gentle, high-recovery pre-purification step before high-pressure liquid chromatography (HPLC).
Step-by-Step Methodology
Phase 1: Extraction and Liquid-Liquid Partitioning
-
Preparation: Pulverize 500 g of dried Kaempferia parviflora rhizomes into a fine powder (40-mesh) to maximize the surface-area-to-solvent ratio.
-
Maceration: Suspend the powder in 5.0 L of 80% aqueous methanol. Sonicate for 60 minutes at 40°C to disrupt cell walls, then macerate for 48 hours at room temperature under continuous agitation.
-
Filtration & Concentration: Filter the crude extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator to yield a crude viscous extract.
-
Partitioning: Suspend the crude extract in 500 mL of distilled water.
-
Step A: Partition with n-hexane (3 × 500 mL) in a separatory funnel to remove non-polar lipids. Discard the hexane layer.
-
Step B: Partition the remaining aqueous phase with dichloromethane (CH₂Cl₂) (3 × 500 mL).
-
Step C: Pool the DCM fractions, dry over anhydrous Na₂SO₄ to remove residual water, and evaporate to yield the PMF-rich DCM fraction.
-
Phase 2: Fractionation via Column Chromatography
-
Normal-Phase Silica Gel: Load the DCM fraction (approx. 15 g) onto a silica gel column (200-300 mesh, 5 × 60 cm).
-
Elution: Elute using a step gradient of n-hexane:ethyl acetate (from 90:10 to 50:50, v/v). Collect 100 mL fractions.
-
TLC Monitoring: Spot fractions on silica gel 60 F254 plates. Develop with Hexane:EtOAc (70:30) and visualize under UV light (254/365 nm). Pool fractions containing the target PMF band (Rf ~0.45) to yield the enriched sub-fraction.
-
Size-Exclusion: Load the enriched sub-fraction onto a Sephadex LH-20 column. Elute isocratically with 100% Methanol. This step removes polymeric impurities and isolates monomeric methoxyflavones.
Phase 3: High-Resolution Purification (Preparative HPLC)
-
System Setup: Utilize a Preparative HPLC system equipped with a Diode Array Detector (DAD).
-
Column: Reverse-phase C18 Prep Column (21.2 × 250 mm, 5 µm).
-
Mobile Phase: Solvent A (0.1% Formic acid in LC-MS grade Water) and Solvent B (Acetonitrile).
-
Method: Execute the gradient outlined in Table 2. Monitor absorbance at 330 nm (flavonoid Band I) and 254 nm (Band II).
-
Collection: Collect the peak eluting at approximately 22.5 minutes. Lyophilize the collected fraction to obtain pure Kaempferol 5,7,4'-trimethyl ether as a pale yellow powder.
Data Presentation
Table 1: Representative Yields from Liquid-Liquid Partitioning
| Fraction | Solvent Used | Mass Yield (from 500g) | Primary Chemical Profile |
|---|---|---|---|
| Crude Extract | 80% Methanol | 45.2 g | Total phenolics, PMFs, glycosides, lipids |
| Hexane Fraction | n-Hexane | 12.5 g | Essential oils, waxes, non-polar lipids |
| DCM Fraction | Dichloromethane | 15.4 g | Highly enriched in polymethoxyflavones |
| Aqueous Fraction | Water | 16.8 g | Sugars, polar glycosides, tannins |
Table 2: Preparative HPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Solvent A (H₂O + 0.1% FA) | % Solvent B (Acetonitrile) |
|---|---|---|---|
| 0.0 | 15.0 | 60 | 40 |
| 10.0 | 15.0 | 50 | 50 |
| 25.0 | 15.0 | 30 | 70 |
| 30.0 | 15.0 | 5 | 95 |
| 35.0 | 15.0 | 60 | 40 |
Mandatory Visualization
Caption: Step-by-step chromatographic workflow for the isolation of Kaempferol 5,7,4'-trimethyl ether.
Caption: Mechanism of ER stress-mediated apoptosis induced by methoxyflavones in cancer cells.
Analytical Validation
To ensure the trustworthiness of the isolated compound, structural elucidation must be performed to validate the workflow:
-
LC-MS (ESI+): Expect a pseudomolecular ion[M+H]⁺ at m/z 329.1 (calculated for C₁₈H₁₆O₆).
-
¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include three sharp singlets integrating to 3H each between
3.85 - 3.95 ppm, corresponding to the three methoxy groups at C-5, C-7, and C-4'. The specific aromatic splitting pattern (an AA'BB' system for the B-ring protons) will definitively confirm the 4'-substitution pattern.
Conclusion
The isolation of Kaempferol 5,7,4'-trimethyl ether from Kaempferia parviflora requires a strategic manipulation of solvent polarities. By transitioning from a broad-spectrum aqueous-organic extraction to highly selective size-exclusion and reverse-phase chromatography, researchers can reliably isolate this potent bioactive flavonoid for downstream drug development applications, ensuring high yield and uncompromised structural integrity.
References
-
Kang, H. R., et al. (2018). "Induction of ER Stress-Mediated Apoptosis by the Major Component 5,7,4'-Trimethoxyflavone Isolated from Kaempferia parviflora Tea Infusion." Nutrition and Cancer, 70(8), 1334-1342. URL:[Link]
-
Kim, H., et al. (2021). "Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts." Antioxidants, 10(10), 1609. URL:[Link]
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 624831, 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one (Kaempferol 5,7,4'-trimethyl ether)." PubChem. URL:[Link]
Sources
- 1. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Induction of ER Stress-Mediated Apoptosis by the Major Component 5,7,4'-Trimethoxyflavone Isolated from Kaempferia parviflora Tea Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
thin-layer chromatography (TLC) separation of methylated flavonoids
Application Note: High-Resolution TLC/HPTLC Profiling of Methylated Flavonoids (Polymethoxyflavones)
Abstract
Methylated flavonoids, particularly polymethoxyflavones (PMFs) such as Nobiletin and Tangeretin, represent a distinct class of lipophilic bioactive compounds found predominantly in Citrus species. Unlike their glycosylated or hydroxylated counterparts, PMFs exhibit low polarity and high metabolic stability. This guide provides a definitive protocol for the separation of PMFs using Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC). It addresses the specific challenge of resolving structurally similar lipophilic aglycones that co-elute near the solvent front in standard flavonoid systems.
Introduction & Mechanistic Theory
The Separation Challenge
Standard flavonoid mobile phases (e.g., Ethyl Acetate:Formic Acid:Water) are designed for polar glycosides. In these systems, methylated flavonoids behave as "hydrophobic boluses," migrating rapidly to the solvent front (
Successful separation requires a polarity inversion strategy:
-
Stationary Phase: Silica Gel 60 (Normal Phase) retains compounds based on the availability of free hydroxyl groups (-OH) for hydrogen bonding.
-
Mobile Phase: A non-polar to moderately polar solvent system (e.g., Toluene or Hexane-based) is required to modulate the migration of lipophilic PMFs.
Structural Logic & Correlation
The retention factor (
-
Fully Methylated (e.g., Tangeretin): Fewest -OH groups
Weakest interaction with Silica High . -
Partially Methylated (e.g., 5-Demethylnobiletin): Presence of -OH (especially at C-5)
Stronger interaction (H-bonding) Lower .
Materials & Reagents
-
Stationary Phase: HPTLC Glass Plates Silica Gel 60 F
(20 x 10 cm). Note: Pre-washing plates with Methanol is critical to remove binder impurities that interfere with fluorescence detection. -
Reference Standards: Nobiletin, Tangeretin, Sinensetin (purity > 98%).
-
Solvents (HPLC Grade): Toluene, Ethyl Acetate, Acetone, n-Hexane, Methanol, Formic Acid.
-
Derivatization Reagents:
-
Natural Products (NP) Reagent: 1% Diphenylboric acid 2-aminoethyl ester in methanol.
-
PEG Reagent: 5% Polyethylene glycol 400 in ethanol.
-
Experimental Protocol
Sample Preparation (Matrix-Specific)
Objective: Enrich lipophilic PMFs while removing polar glycosides and waxy lipids.
-
Extraction: Sonicate 1.0 g of dried plant material (e.g., Citrus reticulata peel) with 10 mL Methanol for 30 min.
-
Lipid Removal (Optional but Recommended):
-
Evaporate Methanol extract to dryness.
-
Reconstitute in 5 mL water.
-
Partition with n-Hexane (2 x 5 mL). Discard Hexane layer if targeting PMFs, or keep if targeting essential oils. PMFs partition into Chloroform/DCM.
-
Refined Step: Partition the aqueous phase with Dichloromethane (DCM) (3 x 5 mL). The PMFs concentrate in the DCM layer.
-
-
Final Prep: Evaporate DCM and reconstitute in 1 mL Methanol:Toluene (1:1). Filter through 0.45 µm PTFE filter.
HPTLC Method Optimization
Mobile Phase Selection: Avoid benzene due to toxicity. Use Toluene as the non-polar carrier.
| System | Composition (v/v/v) | Application |
| System A (Screening) | Toluene : Ethyl Acetate (7 : 3) | General profiling of PMFs. |
| System B (High Res) | n-Hexane : Ethyl Acetate : Acetone (6 : 3 : 1) | Separation of critical pairs (e.g., Nobiletin vs. Tangeretin). |
| System C (Polar) | Toluene : Acetone : Formic Acid (6 : 3 : 0.5) | If hydroxylated PMFs (demethylated metabolites) are present.[1] |
Application Parameters:
-
Instrument: Automated TLC Sampler (e.g., CAMAG ATS 4).
-
Band Length: 8.0 mm.
-
Dosage: 2.0 - 5.0 µL (concentration dependent).
-
Drying: 5 min stream of cold air.
Development:
-
Chamber: Twin-trough chamber (20 x 10 cm).
-
Saturation: 20 min with filter paper (Critical for reproducible
values). -
Migration Distance: 70 mm.
-
Drying: 5 min warm air stream (remove Toluene completely).
Detection & Visualization
UV Inspection (Non-Destructive)
-
UV 254 nm: PMFs appear as dark quenching zones against the green fluorescent background. This is the primary mode for densitometric quantification.
-
UV 366 nm: Many PMFs exhibit native fluorescence (often dull blue or pale yellow).
Derivatization (Structural Confirmation)
Unlike hydroxylated flavonoids, fully methylated PMFs do not form strong fluorescent complexes with Aluminum Chloride (
Differentiation Test:
-
Spray: Heat plate to 100°C for 3 min. Spray with NP Reagent while warm, followed by PEG 400 .
-
Observe (UV 366 nm):
-
Hydroxylated Flavonoids: Intense Yellow/Orange/Green fluorescence.
-
Permethoxylated PMFs (Nobiletin/Tangeretin): Remain dark or show weak, dull fluorescence (distinct from the bright complexes of impurities).
-
Partially Methylated: Weak fluorescence depending on OH position.
-
Data Visualization
Figure 1: Separation Logic & Prediction
This diagram illustrates the inverse relationship between polarity (hydroxylation) and retention factor (
Caption: Separation logic on Silica Gel. PMFs (blue) migrate highest due to lack of H-bonding hydroxyls, separating them from matrix impurities.
Figure 2: Analytical Workflow
Caption: Step-by-step HPTLC workflow for the isolation and identification of polymethoxyflavones.[2]
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| "Smiling" Bands | Uneven solvent migration. | Ensure chamber saturation (20 min) with filter paper lining. |
| Co-elution of PMFs | Mobile phase too polar. | Reduce Ethyl Acetate ratio. Switch to Hexane:EtOAc:Acetone (6:3:1) . |
| High Background (UV) | Impurities in Silica binder. | Pre-wash plate with Methanol and activate at 120°C for 20 min before use. |
| No Fluorescence (NP) | Compound is fully methylated. | This is expected. Use UV 254 nm quenching for primary detection. |
References
-
Li, S., et al. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus.[2][3] Journal of Chromatography A. Link
-
Hajnos, M.L. (2008). Thin Layer Chromatography in Phytochemistry: Chapter 16 - Application of TLC in the Isolation and Analysis of Flavonoids. CRC Press. Link
-
CAMAG Application Notes. (2024). HPTLC Identification of Citrus Fruit Peels.[4][5][6] HPTLC Association. Link
-
Orlovius, A. (2019). TLC Visualization Reagents: Natural Products Reagent. Merck KGaA, Darmstadt, Germany. Link
-
Chen, J., et al. (2019).[5] Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties. Food Science.[5] Link
Sources
- 1. csgx.dgut.edu.cn [csgx.dgut.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 6. Sci-Hub. Simultaneous separation of six pure polymethoxyflavones from sweet orange peel extract by high performance counter current chromatography / Food Chemistry, 2019 [sci-hub.box]
Mastering the Solid Form: Application Notes and Protocols for the Crystallization of Kaempferol 5,7,4'-trimethyl ether
Introduction: The Critical Role of Crystallization in Drug Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from stability and solubility to bioavailability and manufacturability. Kaempferol 5,7,4'-trimethyl ether, a methylated derivative of the natural flavonoid kaempferol, presents significant therapeutic potential. As a versatile building block in chemical synthesis, it exhibits antioxidant and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.[1] Harnessing its full potential, however, necessitates a deep understanding and control over its crystalline form. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for the successful crystallization of Kaempferol 5,7,4'-trimethyl ether.
The following application notes are designed not as a rigid set of instructions, but as a dynamic framework. They are grounded in the fundamental principles of crystal engineering and informed by extensive experience with flavonoid chemistry. By understanding the "why" behind each step, the researcher is empowered to troubleshoot and optimize the process, leading to the desired crystalline material with optimal characteristics.
Physicochemical Profile of Kaempferol 5,7,4'-trimethyl ether
A thorough understanding of the molecule's intrinsic properties is the cornerstone of any successful crystallization strategy. The table below summarizes the key physicochemical data for Kaempferol 5,7,4'-trimethyl ether.
| Property | Value | Source(s) |
| Molecular Formula | C18H16O6 | [][3] |
| Molecular Weight | 328.3 g/mol | [][3] |
| CAS Number | 1098-92-6 | [3][4] |
| Physical Appearance | Yellow powder | [3][4] |
| Melting Point | 157-158°C | [] |
| Purity | >98% (typical) | [3] |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Predicted Boiling Point | 549.0 ± 50.0°C | [] |
| Predicted Density | 1.36 g/cm³ | [] |
The methylated nature of Kaempferol 5,7,4'-trimethyl ether, when compared to its parent compound kaempferol, suggests altered solubility and intermolecular interaction potentials, which are critical considerations for solvent selection and crystallization method development.
Crystallization Strategy: A Step-by-Step Approach
The journey to obtaining high-quality crystals is a systematic exploration of solvents, saturation levels, and kinetic factors. The following workflow provides a logical progression from initial screening to protocol optimization.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Water Solubility of Kaempferol 5,7,4'-trimethyl ether (KTE) Formulations
Welcome to the technical support center for Kaempferol 5,7,4'-trimethyl ether (KTE). This guide is designed for researchers, scientists, and drug development professionals who are working with this promising flavonoid and encountering challenges related to its limited aqueous solubility. Here, we provide in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about KTE and the principles governing its solubility.
Q1: What is Kaempferol 5,7,4'-trimethyl ether (KTE) and why is its solubility a concern?
A: Kaempferol 5,7,4'-trimethyl ether is a methylated derivative of kaempferol, a natural flavonol found in many plants.[1][2] The methylation of flavonoids like kaempferol can significantly increase their metabolic stability and membrane transport, leading to improved oral bioavailability and potentially enhanced biological activity compared to the parent compound.[3][4][5]
However, this modification also increases the molecule's lipophilicity (fat-solubility). The three methoxy groups (-OCH₃) replace polar hydroxyl groups (-OH), reducing the molecule's ability to form hydrogen bonds with water. This results in very poor aqueous solubility, which is a major hurdle for in vitro biological assays and the development of parenteral (injectable) or even oral dosage forms.[6]
Q2: Why can't I just dissolve KTE in an organic solvent like DMSO and then dilute it in my aqueous buffer for experiments?
A: This is a common starting point, but it often leads to a problem called "solvent-shifting precipitation." KTE may be soluble in 100% DMSO, but when this concentrated stock is added to an aqueous medium (like cell culture media or phosphate-buffered saline), the DMSO concentration drops dramatically.[7][8] The solvent environment is no longer favorable for the lipophilic KTE, causing it to crash out of solution as a fine precipitate. This can lead to inaccurate and unreliable experimental results, as the actual concentration of dissolved KTE is unknown and far lower than intended.
Q3: What are the primary strategies to overcome the poor water solubility of KTE?
A: The main goal is to increase the apparent solubility of KTE in aqueous solutions. The most common and effective strategies, which we will explore in the troubleshooting guides below, include:
-
Co-solvent Systems: Using a mixture of water and one or more water-miscible organic solvents to create a more favorable environment for KTE.[9]
-
Cyclodextrin Complexation: Encapsulating the KTE molecule within the hydrophobic core of a cyclodextrin molecule, whose exterior is hydrophilic.[10][11]
-
Nanosuspensions: Reducing the particle size of KTE to the nanometer range, which increases the surface area for dissolution and improves the dissolution rate.[12][13][14]
-
Lipid-Based Formulations: Dissolving KTE in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[9][15]
-
Amorphous Solid Dispersions: Dispersing KTE in a polymer matrix in a non-crystalline (amorphous) state, which has higher energy and thus greater solubility than the stable crystalline form.[15][16]
The choice of strategy depends on the intended application (e.g., in vitro assay, in vivo animal study), required concentration, and acceptable excipients.
Part 2: Troubleshooting Guide 1 - Co-solvent Systems
This guide focuses on issues encountered when using organic solvents to dissolve KTE for in vitro studies.
Q1: My KTE precipitates when I add my DMSO stock to the cell culture medium. How do I prevent this?
A: Causality & Solution: This is the classic solvent-shifting problem. The key is to maintain a high enough concentration of the organic co-solvent in the final solution to keep KTE dissolved, without causing cellular toxicity.
Step-by-Step Protocol to Optimize a Co-solvent System:
-
Select a Panel of Solvents: Besides DMSO, consider ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. These are common, relatively biocompatible solvents.
-
Determine Maximum Tolerated Solvent Concentration: Before testing your compound, you must determine the highest concentration of your chosen co-solvent(s) that your specific cell line can tolerate without affecting viability. Run a dose-response experiment with the solvent alone (the "vehicle control"). Many cell lines can tolerate up to 0.5% v/v DMSO or 1% v/v ethanol, but this must be experimentally verified.[17][18]
-
Prepare a Ternary Co-solvent System: A mixture of solvents often works better than a single one. A common combination is DMSO, PEG 400, and water (or your aqueous buffer).
-
Solubility Testing: Prepare a series of potential vehicle formulations (see table below for examples). Add an excess amount of KTE powder to a small volume (e.g., 1 mL) of each vehicle.
-
Equilibrate: Shake the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved KTE. Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of dissolved KTE using a validated analytical method like HPLC-UV.
-
Select the Best Formulation: Choose the formulation that provides the required KTE concentration while staying below the maximum tolerated solvent concentration for your cells.
Table 1: Example Co-solvent Formulations for Solubility Screening
| Formulation | DMSO (% v/v) | PEG 400 (% v/v) | Water/Buffer (% v/v) | Notes |
| 1 | 100 | 0 | 0 | For initial stock preparation |
| 2 | 40 | 40 | 20 | A common parenteral formulation base |
| 3 | 10 | 30 | 60 | Lower DMSO content |
| 4 | 5 | 0 | 95 | Simple DMSO/water mix |
| 5 | 0 | 10 | 90 | PEG 400 only |
Q2: I've successfully dissolved my KTE, but I'm seeing toxicity in my cell assay that doesn't seem related to my compound. What's wrong?
A: Causality & Solution: The co-solvent itself is likely the culprit. Even at concentrations that don't cause immediate cell death (as measured by a simple viability assay), organic solvents can induce stress responses, alter gene expression, or interact with cellular membranes, leading to artifacts.[19][20]
Troubleshooting & Best Practices:
-
Always Run a Vehicle Control: This is the most critical control. Every plate should include a group of cells treated with the exact same concentration of the co-solvent mixture used to deliver KTE, but without KTE. This allows you to subtract the effect of the vehicle from the effect of your compound.
-
Minimize Final Solvent Concentration: Never exceed the predetermined maximum tolerated concentration. Aim for the lowest possible solvent concentration that keeps your compound in solution. A final DMSO concentration of ≤0.1% is a widely accepted goal for most cell-based assays.[17]
-
Check for Solvent-Drug Interactions: In rare cases, the solvent might interact with your compound or assay components. If results are inconsistent, consider trying a completely different solubilization strategy, like cyclodextrin complexation.
Part 3: Troubleshooting Guide 2 - Cyclodextrin Inclusion Complexation
This guide addresses the formulation of KTE using cyclodextrins (CDs), which are sugar-based macrocycles that can encapsulate hydrophobic molecules.[10][11]
Q1: How do I know if KTE will form a complex with a cyclodextrin, and which CD should I choose?
A: Causality & Solution: Complexation occurs if the KTE molecule (the "guest") fits physically and energetically into the hydrophobic cavity of the cyclodextrin (the "host"). The most common CDs used in pharmaceuticals are derivatives of β-cyclodextrin due to their cavity size. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended because their own water solubility is much higher than that of native β-cyclodextrin.
To determine if a complex forms and to quantify the association, you must perform a Phase-Solubility Study .
Caption: Workflow for a Phase-Solubility Study.
Experimental Protocol: Phase-Solubility Study (Higuchi & Connors Method) [21][22]
-
Prepare CD Solutions: Make a series of aqueous solutions of your chosen CD (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in your desired buffer.
-
Add Excess KTE: Add an amount of solid KTE powder to each CD solution that is well above its expected solubility limit.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours until equilibrium is reached.
-
Sample and Analyze: Withdraw a sample from each vial, filter it through a 0.22 µm filter to remove undissolved solid, and accurately measure the concentration of dissolved KTE using a validated HPLC method.
-
Plot and Analyze: Plot the total concentration of dissolved KTE (Y-axis) against the concentration of the CD (X-axis).
Q2: My phase-solubility diagram is linear (Type AL). What does this mean and what do I do next?
A: Interpretation: A linear AL-type diagram is the ideal result.[23][24] It indicates that a soluble 1:1 complex is being formed, and the solubility of KTE increases linearly with the concentration of the cyclodextrin.
-
Calculate Stability Constant (Kc): You can quantify the strength of the interaction using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)) Where S0 is the intrinsic solubility of KTE in the buffer alone (the y-intercept of your plot). A Kc value between 200-5000 M⁻¹ is generally considered ideal for significant solubility enhancement.
-
Prepare a Stock Solution: Based on your graph, you can now prepare a clear, filterable stock solution of KTE at a desired concentration by simply dissolving it in the required concentration of the CD solution. For example, if your graph shows that 10% HP-β-CD dissolves 1 mM KTE, you can directly prepare this solution for your experiments.
Caption: KTE forming a soluble inclusion complex with a cyclodextrin.
Q3: How do I prepare a solid KTE-CD complex for better handling and long-term stability?
A: Causality & Solution: While solutions are convenient for immediate use, a solid, pre-formed complex can be easily weighed and reconstituted, ensuring high reproducibility. Freeze-drying (lyophilization) is the most effective method to produce a high-quality, amorphous solid complex with maximum KTE entrapment.
Experimental Protocol: Freeze-Drying Method [25]
-
Prepare Solution: Dissolve the CD (e.g., HP-β-CD) in water. Slowly add KTE (typically in a 1:1 or 1:2 molar ratio of KTE:CD) while stirring. A small amount of a co-solvent like ethanol can be added to facilitate the initial dissolution of KTE before it complexes.
-
Complexation: Stir the mixture for 24-48 hours at room temperature, protected from light.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any un-complexed KTE that may have precipitated.
-
Freezing: Freeze the clear solution rapidly, for instance, by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until completely solid.
-
Lyophilization: Place the frozen sample on a freeze-dryer and run a cycle until all the water has sublimated, leaving a fine, fluffy powder. This powder is the KTE-CD inclusion complex.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FT-IR). In the complex, the characteristic melting peak of crystalline KTE should disappear.[25]
Part 4: Troubleshooting Guide 3 - Nanosuspensions
This guide is for advanced formulation development, where the goal is to create a stable dispersion of pure, nanometer-sized KTE crystals.
Q1: I tried to make a KTE nanosuspension by high-pressure homogenization, but the particles are still in the micron range and unstable.
A: Causality & Solution: Nanosuspension formation is a high-energy process that requires optimization of both process parameters and formulation components (stabilizers). Insufficient energy input or improper stabilization will result in large particles or rapid aggregation (Ostwald ripening).[26][27]
Troubleshooting Critical Parameters:
-
Stabilizer Selection is Crucial: You must include stabilizers. Nanosuspensions are thermodynamically unstable and will aggregate without them. A combination of a steric stabilizer (e.g., Poloxamer 188, Soluplus®) and an ionic stabilizer (e.g., sodium dodecyl sulfate, if tolerated) often provides the best results. The stabilizer adsorbs to the surface of the nanocrystals, creating a barrier that prevents them from fusing.
-
Increase Homogenization Energy:
-
Pressure: Ensure you are using sufficient homogenization pressure (typically >15,000 PSI or 1000 bar).
-
Number of Cycles: Do not underestimate the number of cycles needed. It can often take 20-30 cycles to achieve the desired particle size. Monitor the particle size distribution (e.g., with a dynamic light scattering instrument) after every 5 cycles to track progress.
-
-
Pre-treatment: Do not feed large crystals directly into the homogenizer. Create a pre-suspension of micronized KTE in the stabilizer solution using a high-shear mixer (e.g., Ultra-Turrax) first. This greatly improves the efficiency of the high-pressure homogenization step.
Sources
- 1. Kaempferol - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Kaempferol 3,7,4'-trimethyl ether | NO Synthase | TargetMol [targetmol.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchjournal.co.in [researchjournal.co.in]
- 14. saspublishers.com [saspublishers.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Higuchi and Connors, "Phase-Solubility Techniques,", 1964 | Kenneth Spencer Research Library Archival Collections [archives.lib.ku.edu]
- 23. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnfs.or.kr [pnfs.or.kr]
- 26. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 27. researchgate.net [researchgate.net]
preventing degradation of Kaempferol 5,7,4'-trimethyl ether in solution
Technical Support Center: Stability & Handling Guide for Kaempferol 5,7,4'-Trimethyl Ether
Executive Summary: The Structural Paradox
As researchers, we often assume that methylated flavonoids like Kaempferol 5,7,4'-trimethyl ether (TMF) are inherently stable due to the "capping" of reactive hydroxyl groups.[][2] While methylation at the 5, 7, and 4' positions does prevent glucuronidation and metabolic breakdown, it leaves the 3-hydroxyl group (3-OH) exposed.[][2]
This single free hydroxyl group, combined with the C2-C3 double bond, creates a specific vulnerability: photo-oxidative cleavage .[][2] In solution, TMF is not just a passive molecule; it is a reactive flavonol capable of undergoing rapid photolysis and alkaline hydrolysis.[2] This guide addresses the specific physicochemical challenges of maintaining TMF integrity in experimental workflows.
Module 1: Troubleshooting & FAQs
Q1: "I diluted my DMSO stock into cell culture media, and the compound precipitated immediately. Why?"
Diagnosis: Solvent Shock & Lipophilicity Mismatch. TMF is highly lipophilic compared to its parent, Kaempferol.[][2] When a concentrated DMSO stock (e.g., 30 mM) hits an aqueous buffer (PBS or Media), the local solubility limit is instantly exceeded before diffusion can occur.[2]
The Fix: The "Step-Down" Dilution Protocol Do not pipette DMSO stock directly into a large volume of media.[2]
-
Intermediate Step: Dilute your DMSO stock 1:10 into warm (37°C) serum-free media or PBS first. Vortex immediately.
-
Final Dilution: Add this intermediate solution to your final volume.
-
Serum Carrier: Ensure your final media contains at least 5-10% Fetal Bovine Serum (FBS).[2] Albumin in FBS acts as a carrier protein, sequestering the lipophilic TMF and keeping it in solution.[2]
Q2: "My HPLC peaks are splitting, and I see a new peak at a lower retention time. Is this an impurity?"
Diagnosis: Photodegradation (Formation of Depsides). The 3-OH group allows TMF to undergo photo-oxidative cleavage of the C-ring.[][2] The "new peak" is likely a depside or a benzoic acid derivative resulting from ring opening.[2] This happens rapidly under standard laboratory fluorescent lighting.[2]
The Fix: The Amber Rule
-
Immediate Action: Wrap all autosampler vials in aluminum foil.
-
Workflow Change: Switch to amber microcentrifuge tubes for all intermediate steps.
-
Verification: Run a "Dark Control" (sample prepared in total darkness) vs. "Bench Control" to confirm light sensitivity.
Q3: "The solution turned from pale yellow to orange/brown after 24 hours at 4°C."
Diagnosis: Alkaline Hydrolysis (The pH Trap). Flavonols are pH indicators.[2] In alkaline environments (pH > 7.5), the 3-OH group deprotonates, leading to the formation of a quinone methide intermediate which rapidly oxidizes and polymerizes (browning).[2]
The Fix: pH Buffering
-
Check your Media: Old cell culture media often becomes alkaline (pH 8.0+) as CO2 off-gasses.[2]
-
Buffer Choice: If using PBS, ensure pH is 7.2–7.[][2]4. For long-term storage, a slightly acidic buffer (pH 6.[][2]0) is far superior for stability.[2]
Q4: "Can I store my working aliquots at -20°C in DMSO?"
Diagnosis: Hygroscopic Degradation. DMSO is hygroscopic (absorbs water from air).[2] At -20°C, DMSO freezes.[][2] Repeated freeze-thaw cycles introduce condensed moisture into the vial.[2] Water in DMSO promotes hydrolysis of the ether bonds over months.[2]
The Fix: Single-Use Aliquots
-
Store the main stock at -80°C.
-
Create single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Critical: Allow the vial to come to room temperature before opening to prevent condensation on the cold liquid surface.
Module 2: Standard Operating Procedures (SOPs)
Table 1: Physicochemical Profile & Solubility Limits[1][3]
| Parameter | Value / Condition | Notes |
| Molecular Weight | 314.33 g/mol | |
| Solubility (DMSO) | ~30 mM (9.4 mg/mL) | Recommended Stock Solvent. |
| Solubility (Ethanol) | ~5 mM (1.5 mg/mL) | Lower solubility; higher evaporation risk.[][2][3] |
| Solubility (Water) | < 1 µM | Essentially insoluble without carrier.[2] |
| Critical pH Range | Stable: pH 4.0 – 7.0 | Unstable: pH > 7.5 (Alkaline Hydrolysis).[2] |
| Light Sensitivity | High (UV/Vis absorbing) | Strict dark handling required. |
Protocol: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh 3.14 mg of TMF powder into an amber glass vial. Plastic vials can leach plasticizers in contact with DMSO.[2]
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (99.9%, molecular sieve treated).
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C.
-
Aliquot: Dispense 50 µL aliquots into amber PCR tubes.
-
Storage: Store at -80°C. Stable for 6 months.
Module 3: Mechanism of Degradation
The following diagram illustrates the specific vulnerability of the 3-OH group in TMF. Understanding this pathway is crucial for interpreting analytical data.[2]
Figure 1: Degradation pathways of Kaempferol 5,7,4'-trimethyl ether.[][2] Note that the 3-OH group is the primary site for both photo-oxidative cleavage (leading to depsides) and alkaline instability.[][2]
Module 4: Handling Decision Tree
Use this logic flow to determine the optimal handling for your specific experiment.
Figure 2: Operational decision matrix for minimizing TMF degradation across different experimental contexts.[][2]
References
-
Walle, T. (2007).[2] Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption.[2][4][5][6] Molecular Pharmaceutics, 4(6), 826-832.[][2] Link[2]
-
Wen, X., & Walle, T. (2006).[][2] Methylated flavonoids have greatly improved intestinal absorption and metabolic stability.[2][4][5][6] Drug Metabolism and Disposition, 34(10), 1786-1792.[][2] Link
-
Smith, G. J., et al. (2000).[2] The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.[2] Journal of Photochemistry and Photobiology A: Chemistry, 136(1-2), 87-91.[][2] Link[2]
-
TargetMol. (n.d.). Kaempferol 3,7,4'-trimethyl ether - Inhibitor Handling Instructions. TargetMol Technical Documentation. Link
-
BOC Sciences. (n.d.).[2] Kaempferol tetramethyl ether - Physicochemical Properties. BOC Sciences Product Data.
Sources
Technical Support Center: Kaempferol 5,7,4'-trimethyl ether Extraction Optimization
Welcome to the Technical Support Center for Polymethoxyflavone Extraction. This portal provides validated troubleshooting guides, empirical data, and standardized workflows for optimizing the extraction yield of Kaempferol 5,7,4'-trimethyl ether (commonly referred to as 5,7,4'-trimethoxyflavone or TMF). This highly bioactive polymethoxyflavone (PMF) is primarily sourced from the rhizomes of Kaempferia parviflora (Black Ginger)[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols by explaining the physicochemical causality behind each extraction parameter, ensuring your workflows are self-validating and highly reproducible.
Data Analytics Matrix: Parameter Optimization
When extracting highly methylated flavonoids, there is a strict dichotomy between maximizing crude extract mass and maximizing specific target compound yield. The table below summarizes the quantitative optimization data for K. parviflora extractions to help you calibrate your experimental parameters.
| Extraction Method | Target Objective | Ethanol Conc. (% v/v) | Time | Solvent:Solid Ratio | Mechanistic Causality & Result |
| Ultrasound-Assisted (UAE) | Maximize Specific PMF Content | 95.00% | 15.99 min | 50.00 mL/g | Optimal for TMF: Low polarity solvent matches the target's dielectric constant, excluding highly polar impurities[2]. |
| Ultrasound-Assisted (UAE) | Maximize Crude Mass Yield | 54.24% | 25.25 min | 49.63 mL/g | Suboptimal for TMF: High water content co-extracts heavy carbohydrates and glycosides, diluting the target PMFs[2]. |
| Maceration (Binary Solvent) | Baseline Extraction | 60.00% | 24 hours | 20.00 mL/g | Inefficient: Yields high crude mass (17.82%) but requires prolonged thermal exposure, risking oxidation[3]. |
Standardized Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
To isolate Kaempferol 5,7,4'-trimethyl ether with high fidelity, we utilize Ultrasound-Assisted Extraction (UAE). This method leverages acoustic cavitation to physically rupture rigid cellulosic cell walls, facilitating rapid mass transfer without the need for prolonged, degrading heat[2].
Step-by-Step Methodology:
-
Biomass Preparation: Desiccate K. parviflora rhizomes and mill them to a fine powder (40–60 mesh). Validation check: Ensure moisture content is <10% to prevent localized dilution of the extraction solvent.
-
Solvent Mixing: Combine the milled biomass with 95% v/v ethanol at a strict solid-to-solvent ratio of 1:50 (g/mL)[2].
-
Acoustic Cavitation (Sonication): Submerge the vessel in an ultrasonic bath (40 kHz) for exactly 16 minutes[2]. Monitor the water bath to ensure the temperature does not exceed 40°C.
-
Solid-Liquid Separation: Pass the homogenate through Whatman No. 1 filter paper under vacuum, followed by centrifugation of the filtrate at 4000 rpm for 10 minutes to pellet fine colloidal particulates.
-
Solvent Recovery: Concentrate the supernatant using a rotary evaporator under reduced pressure at 40°C until a viscous crude polymethoxyflavone extract is achieved.
-
Fractionation & Isolation: Subject the crude extract to silica gel column chromatography (using a hexane/chloroform gradient) to separate Kaempferol 5,7,4'-trimethyl ether from structurally similar PMFs[3].
Workflow Visualization
Optimized Ultrasound-Assisted Extraction (UAE) workflow for Kaempferol 5,7,4'-trimethyl ether.
Troubleshooting Guides & FAQs
Q: Why is my specific yield of Kaempferol 5,7,4'-trimethyl ether low despite a high overall crude extract mass? A: Crude mass yield often peaks at lower ethanol concentrations (e.g., ~54-60% v/v) because highly polar compounds such as carbohydrates, glycosides, and tannins are heavily co-extracted[2][3]. However, Kaempferol 5,7,4'-trimethyl ether is a highly methylated, lipophilic polymethoxyflavone[1]. Because all three of its hydroxyl groups are methylated, it lacks hydrogen-bond donating capability. To maximize the specific extraction of this target compound, you must decrease the solvent polarity by using 95% ethanol, which perfectly aligns with the dielectric constant required to solubilize the fully methylated flavonoid structure[2].
Q: Can I increase the ultrasound extraction time past 20 minutes to drive higher yields? A: No. While initial acoustic cavitation enhances mass transfer by physically disrupting the cellulosic plant matrix, extending UAE beyond the optimal ~16 minutes induces sonochemical degradation[2]. The localized high temperatures and extreme pressures resulting from collapsing cavitation bubbles generate highly reactive hydroxyl radicals in the solvent. These radicals can cleave the methoxy groups of your target compound, thereby reducing your final yield of the trimethylated ether[2].
Q: What is the optimal solvent-to-solid ratio, and why does the yield plateau if I add more solvent? A: A ratio of 50 mL/g is optimal for extracting total methoxyflavones[2]. Increasing the solvent volume initially increases the concentration gradient, driving Fickian diffusion of the compound out of the plant matrix. However, beyond 50 mL/g, mass transfer reaches thermodynamic equilibrium. Excess solvent only dilutes the extract, complicating downstream rotary evaporation and increasing the risk of thermal degradation during prolonged concentration[2].
Q: Why choose binary solvent systems (Ethanol/Water) over pure organic solvents like Hexane for the initial extraction? A: While Kaempferol 5,7,4'-trimethyl ether is lipophilic, the plant cell wall presents a hydrophilic barrier. A binary system containing a small percentage of water (e.g., 95% Ethanol / 5% Water) acts as a swelling agent for the plant matrix[3]. The water swells the cellulosic structure, increasing porosity, while the ethanol acts as the primary solubilizing agent for the polymethoxyflavones, resulting in a synergistic enhancement of extraction efficiency[3].
References
-
[3] Title: Enhancing the Total Polyphenol Content and Antioxidant Activity of Kaempferia parviflora through Optimized Binary Solvent Extraction Source: IKM Institut Kimia Malaysia URL: [Link]
-
[1] Title: Exploring the Wonders of Kaempferia parviflora: A Comprehensive Review of its Botanical Characteristics, Extraction Methods, Pharmacological Characteristics, and Future Directions Source: ResearchGate URL: [Link]
-
[2] Title: Optimization of ultrasound-assisted extraction of yields and total methoxyflavone contents from Kaempferia parviflora rhizomes Source: CABI Digital Library (Molecules) URL: [Link]
Sources
Technical Support Center: Resolution of Kaempferol 5,7,4'-Trimethyl Ether Co-elution
Ticket ID: KAE-TME-001 Subject: Resolving co-elution of Kaempferol 5,7,4'-trimethyl ether (K-5,7,4-TME) and structural isomers/impurities. Assigned Scientist: Senior Application Specialist, Separation Sciences.
Executive Summary & Triage
The Core Challenge: Kaempferol 5,7,4'-trimethyl ether (Synonyms: 5,7,4'-Tri-O-methylkaempferol) possesses a specific structural feature: a free hydroxyl group at the C3 position combined with methoxy groups at C5, C7, and C4'.[1][2]
Co-elution typically arises from two sources:
-
Biosynthetic Precursors: Under-methylated species (e.g., Kaempferide [4'-OMe], Rhamnetin [7-OMe]).[1][2]
-
Positional Isomers: Most notably Kaempferol 3,7,4'-trimethyl ether , where the methylation pattern differs, or Tangaretin/Nobiletin if extracted from Citrus matrices.[1][2]
Standard C18 chromatography often fails to resolve these lipophilic polymethoxylated flavonoids (PMFs) because their hydrophobicity indices are nearly identical.[2] Resolution requires exploiting shape selectivity and hydrogen-bonding capabilities of the free 3-OH group.[1][2]
Diagnostic & Troubleshooting Guide (Q&A)
Q1: I am seeing a split peak or "shoulder" on my C18 column. Is this column failure or co-elution?
Diagnosis: This is likely chelation , not just co-elution.[1][2] Mechanism: K-5,7,4-TME has a free 3-OH group adjacent to the 4-carbonyl group.[1][2] This structure forms a "chelation pocket" that binds avidly to trace iron or stainless steel surfaces in your HPLC system.[2] The Fix:
-
Immediate Test: Add 0.1 mM EDTA to your aqueous mobile phase.[2] If the peak sharpens, it was metal interaction.
-
Long-term Solution: Use a PEEK-lined column or passivate your LC system with 30% phosphoric acid.[1][2]
Q2: My target co-elutes with a known impurity despite using a shallow gradient. Why?
Diagnosis: You are relying solely on hydrophobicity (C18).[2]
Mechanism: Methylated isomers often have identical logP values.[2] However, their 3D planarity differs.[1][2] The intramolecular hydrogen bond between the 3-OH and 4-C=O in K-5,7,4-TME creates a planar "flat" region that isomers (like those with a 3-OMe group) lack due to steric hindrance.[1][2]
The Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[2] These phases utilize
Q3: Should I use Methanol or Acetonitrile?
Recommendation: Methanol (MeOH) .[2]
Reasoning: Acetonitrile (aprotic) tends to suppress the
Experimental Protocols
Protocol A: Orthogonal Selectivity Screening
Use this protocol to separate K-5,7,4-TME from positional isomers.[1][2]
| Parameter | Condition Set A (Standard) | Condition Set B (Shape Selective) |
| Column | C18 (End-capped), 1.7 µm | PFP (Pentafluorophenyl) or Biphenyl, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Formate (pH 3.[1][2]0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-90% B in 10 min | 45-80% B in 15 min |
| Temp | 30°C | 20°C (Lower temp enhances shape selectivity) |
Why this works: The PFP phase interacts strongly with the electron-rich methoxy groups.[2] The lower temperature freezes the bond rotations, maximizing the shape differences between isomers.
Protocol B: MS/MS Differentiation (MRM Optimization)
Use this when chromatographic resolution is incomplete.[2]
Target: Differentiating K-5,7,4-TME from K-3,7,4'-TME. Technique: Retro-Diels-Alder (RDA) Fragmentation.[1][2]
-
Ionization: ESI Positive Mode (Protonated molecule
). -
Collision Energy: Ramp 20–40 eV.[2]
-
Diagnostic Ions:
-
K-5,7,4-TME: The A-ring contains 5,7-dimethoxy.[1][2][3][4] RDA cleavage leads to specific A-ring fragments retaining two methyl groups.[2]
-
Isomers (e.g., 3-OMe): Cleavage patterns shift.[1][2] A 3-OMe group typically loses a methyl radical (
, -15 Da) more readily than a ring-bound methoxy due to stability of the resulting radical cation.[1][2]
-
Visualized Workflows
Diagram 1: Method Development Decision Tree
Caption: Logical flow for selecting the correct stationary phase based on impurity type.
Diagram 2: MS/MS Fragmentation Logic
Caption: Differentiating K-5,7,4-TME from 3-methoxy isomers using Retro-Diels-Alder (RDA) cleavage.
[1][2]
References
-
PubChem. (2025).[2] Kaempferol 5,7,4'-trimethyl ether Compound Summary. National Library of Medicine.[2] [Link][2]
-
M. Olszewska. (2008).[2][5] Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination... Journal of Pharmaceutical and Biomedical Analysis.[2] [Link]
-
Natural Products & Food Research. (2021). Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS. Planta Medica.[2][6] [Link]
-
Pikulski, M. & Brodbelt, J. (2003).[1][2] Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry.[7] Journal of the American Society for Mass Spectrometry.[8] [Link]
Sources
- 1. CAS 520-18-3: Kaempferol | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Photostability of Kaempferol 5,7,4'-Trimethyl Ether
Welcome to the Technical Support Center for the handling, analysis, and troubleshooting of Kaempferol 5,7,4'-trimethyl ether (also known as 3-hydroxy-5,7,4'-trimethoxyflavone). This guide provides researchers and drug development professionals with field-proven strategies, mechanistic insights, and standardized protocols to mitigate and quantify UV-induced degradation during experimental workflows.
Part 1: Troubleshooting Guides & FAQs
Issue: Inconsistent LC-MS quantification or rapid signal loss during sample preparation.
Q: Why does Kaempferol 5,7,4'-trimethyl ether degrade rapidly under standard laboratory lighting, despite being heavily methylated? A: While methylation at the 5, 7, and 4' positions successfully protects the A- and B-rings from the base-catalyzed autoxidation typically seen in unmethylated flavonoids (like quercetin), the free hydroxyl group at the C-3 position remains a critical photochemical liability[1]. Upon absorption of UV-A light (Band I, ~340–370 nm), the molecule undergoes a rapid Excited State Intramolecular Proton Transfer (ESIPT) from the 3-OH group to the adjacent C-4 carbonyl[2]. This transition forms a highly reactive triplet phototautomer. In the presence of dissolved oxygen, this tautomer undergoes photooxygenation to form a cyclic endoperoxide, which subsequently cleaves the C-ring, releasing carbon monoxide (CO) and yielding degraded photoproducts[3].
Q: How does my choice of extraction or dilution solvent impact this UV degradation rate? A: The ESIPT mechanism relies heavily on the strength of the intramolecular hydrogen bond between the 3-OH and the 4-carbonyl. Aprotic solvents (e.g., acetonitrile, cyclohexane, dichloromethane) do not interfere with this bond, allowing ESIPT to proceed unimpeded, resulting in rapid photodegradation[2]. Conversely, strong hydrogen-bonding protic solvents (like methanol or aqueous buffers) solvate the 3-OH group, disrupting the intramolecular hydrogen bond. This intermolecular solvation partially quenches the ESIPT pathway, significantly increasing the molecule's photostability[2].
Q: What specific photoproducts should I monitor in my LC-MS/MS workflow to confirm UV degradation? A: Because the B-ring is protected by the 4'-methoxy group, degradation strictly follows the 3-OH photooxygenation and rearrangement pathways[1]. You should monitor for two primary species:
-
Depsides (Aerobic Pathway): Look for a mass shift corresponding to the loss of CO (-28 Da) and the addition of oxygen (+32 Da or +16 Da depending on the cleavage state)[3].
-
3-hydroxy-3-phenyl-1,2-indandiones (Anaerobic Pathway): In degassed or oxygen-depleted solvents, the phototautomer undergoes a structural rearrangement without oxygen insertion, forming an indandione derivative.
Part 2: Quantitative Stability Data
To optimize your sample preparation workflows, refer to the following kinetic parameters summarizing the photostability of 3-hydroxyflavone derivatives under continuous UV-A exposure (λmax = 354 nm).
| Solvent System | Dissolved O₂ Status | Dominant Photochemical Pathway | Relative Half-Life ( |
| Cyclohexane (Aprotic, Non-polar) | Anaerobic | Photorearrangement (Indandione formation) | < 10 minutes |
| Acetonitrile (Aprotic, Polar) | Aerobic | Photooxygenation (C-ring cleavage) | ~15 minutes |
| Methanol (Protic, Polar) | Aerobic | Photooxygenation (Solvent-inhibited ESIPT) | ~45 minutes |
| Aqueous Buffer (pH 7.4) | Aerobic | Photooxygenation (Highly quenched ESIPT) | > 120 minutes |
(Note: Data extrapolated from standardized 3-hydroxyflavone UV-A forced degradation models[2][4].)
Part 3: Standardized Protocol: Controlled UV-A Forced Degradation Assay
To establish a self-validating system for quantifying the photostability of your specific Kaempferol 5,7,4'-trimethyl ether batches, follow this step-by-step methodology.
Step 1: Stock & Working Solution Preparation
-
Prepare a 1 mM master stock of Kaempferol 5,7,4'-trimethyl ether in anhydrous DMSO (store at -80°C in amber vials).
-
Dilute the stock to a working concentration of 50 µM in LC-MS grade Acetonitrile. Causality note: Acetonitrile is chosen to intentionally accelerate degradation for kinetic modeling without introducing protic quenching.
Step 2: UV Irradiation Setup
-
Transfer 2 mL aliquots of the working solution into quartz cuvettes . Critical: Standard borosilicate glass attenuates UV-A and blocks UV-B, which will artificially inflate your stability metrics.
-
Prepare a parallel set of quartz cuvettes wrapped tightly in aluminum foil to serve as absolute dark controls.
-
Place all cuvettes in a photoreactor equipped with a UV-A light source (λmax = 354 nm, irradiance ~1.5 mW/cm²).
Step 3: Kinetic Sampling & Quenching
-
Extract 50 µL aliquots at precise intervals:
= 0, 5, 10, 20, 30, and 60 minutes. -
Immediately quench the photochemical reaction by transferring the aliquots into amber LC vials pre-chilled to 4°C, containing 50 µL of a protic quenching buffer (e.g., Methanol with 0.1% Formic Acid) spiked with an internal standard (e.g., Rutin).
Step 4: LC-MS/MS Analysis
-
Inject 5 µL onto a C18 reversed-phase column maintained at 40°C.
-
Elute using a multistep gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor the parent ion ([M+H]+ = 329.3 m/z) and scan for the emergence of depside photoproducts ([M+H]+ ~ 333.3 m/z after CO loss and O₂ addition).
Step 5: Data Processing
-
Plot the natural logarithm of the peak area ratio (Parent/Internal Standard) against irradiation time.
-
Calculate the first-order degradation rate constant (
) from the slope, and derive the half-life using the formula . Ensure the dark control shows <2% variance over the 60-minute window to validate that degradation is strictly photochemical.
Part 4: Mechanistic Visualization
The following diagram maps the causality of the UV-induced degradation pathways, highlighting the critical role of the 3-OH group and the divergence between aerobic and anaerobic environments.
UV-induced degradation of 3-hydroxyflavones via ESIPT and photooxygenation pathways.
References
1.[2] Calabrò, M. L., et al. "Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources." Ovid (Elsevier).[Link] 2. Mezzetti, A., et al. "Photochemistry of metal complexes of 3-hydroxyflavone: towards a better understanding of the influence of solar light on the metal–soil organic matter interactions." Photochemical & Photobiological Sciences (RSC Publishing). [Link] 3.[3] "3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines as Carbon Monoxide-Releasing Molecules." MDPI.[Link] 4.[1] "Multimodal Carbon Monoxide Photorelease from Flavonoids." American Chemical Society.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. 3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines as Carbon Monoxide-Releasing Molecules | MDPI [mdpi.com]
- 4. Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variation in Kaempferol trimethyl ether synthesis
Subject: Minimizing Batch-to-Batch Variation in 3,4',7-O-Trimethylkaempferol Synthesis
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Kaempferol Trimethyl Ether (3,4',7-trimethoxyflavone) is showing inconsistent yields or purity profiles across batches.
In flavonoid chemistry, "batch variation" is rarely random; it is almost always a symptom of lost kinetic control. Kaempferol possesses four hydroxyl groups with distinct pKa values. The variation you see—mixtures of di-, tri-, and tetra-methylated species—stems from a failure to respect the reactivity hierarchy of these groups.[1]
This guide moves beyond standard recipes to explain the mechanistic levers you must pull to guarantee reproducibility.
Module 1: The Core Mechanism & Reactivity[1]
The "Hidden" Variable: Hydroxyl Reactivity Order
Q: Why do I consistently get a mixture of di-methyl and tetra-methyl impurities when targeting the trimethyl ether?
A: You are likely treating all hydroxyl groups as equal.[1] They are not. The reactivity order of Kaempferol's hydroxyl groups under basic conditions (Williamson ether synthesis) is:
-
The 7-OH and 4'-OH are the most acidic and react rapidly.[1]
-
The 3-OH is sterically hindered but reactive.[1]
-
The 5-OH is the "trap."[1] It forms a strong intramolecular hydrogen bond with the 4-carbonyl group (C=O).[1] Methylating this position requires forcing conditions (excess base/heat).[1]
The Batch Variation Source: If your batch temperature fluctuates by even 5°C, or if your base stoichiometry varies by 0.2 equivalents, you shift the reaction from stopping at the 3-OH (Trimethyl target) to attacking the 5-OH (Tetramethyl impurity).[1] Conversely, insufficient energy leaves you with 3-OH unreacted (Dimethyl impurity).[1]
Visualizing the Pathway
The following diagram illustrates the sequential methylation and the critical "Stopping Point" for Trimethyl ether synthesis.
Figure 1: Sequential methylation pathway of Kaempferol.[1] The 5-OH hydrogen bond creates a kinetic barrier, allowing selective synthesis of the trimethyl ether if conditions are controlled.[1]
Module 2: Process Parameters (The "Physics" of Variation)
Q: My stoichiometry is constant, but my yield fluctuates ±15%. Why?
A: In heterogeneous reactions (Solid Base/Liquid Solvent), mixing efficiency and water content are the invisible killers of reproducibility.[1]
1. The Heterogeneous Mixing Problem
Most protocols use Potassium Carbonate (
-
Issue: If you use granular
in Batch A and finely powdered in Batch B, the surface area changes dramatically. This alters the deprotonation rate. -
Solution: Always use anhydrous, micropulverized base.[1] If possible, switch to Cesium Carbonate (
) for difficult methylations, as it has higher solubility and basicity, though is sufficient for the trimethyl target if ground properly.
2. The Water Effect
Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are susceptible to hydrolysis.[1]
-
Scenario: Acetone is hygroscopic.[1] If Batch A uses fresh acetone and Batch B uses acetone sitting on the shelf for a week, Batch B will have water competing for the methylating agent. This effectively lowers your equivalents of MeI, leading to under-methylated impurities.[1]
Module 3: Optimized Protocol
Objective: Synthesis of 3,4',7-O-Trimethylkaempferol (Target) while minimizing 5-OH methylation.
Reagents & Equipment
-
Substrate: Kaempferol (HPLC purity >98%).[1]
-
Methylating Agent: Methyl Iodide (MeI) - Preferred for research scale due to easier handling than DMS.[1]
-
Base: Potassium Carbonate (
), anhydrous, freshly ground.[1] -
Solvent: Acetone (Dried over molecular sieves).[1]
Step-by-Step Methodology
-
Stoichiometric Calculation (Critical):
-
Reaction Setup:
-
Dissolve Kaempferol in dry acetone (0.1 M concentration).[1]
-
Add the ground
. Stir for 15 minutes at room temperature (RT) to allow initial deprotonation (color change often observed). -
Add MeI dropwise via syringe to control the exotherm.
-
-
Reflux & Monitoring:
-
Work-up:
Module 4: Troubleshooting & Analysis
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for identifying the root cause of batch variation.
Analytical Data Reference
Use these parameters to validate your fractions.
| Parameter | Specification | Notes |
| HPLC Column | C18 Reverse Phase (e.g., Inertsil ODS-3) | Standard flavonoid separation |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile | Gradient elution |
| Detection | UV 365 nm | Flavonols absorb strongly here |
| Target Mass | 328.32 g/mol (Trimethyl) | M+H = 329 |
| Impurity Mass | 342.34 g/mol (Tetramethyl) | M+H = 343 |
| 1H NMR (Target) | Signal at | Critical: This singlet corresponds to the 5-OH proton.[1] If this peak is missing, you have over-methylated to the tetramethyl ether. |
References
-
Mei, Q., Wang, C., Yuan, W., & Zhang, G. (2015).[1][3][4] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates. Beilstein Journal of Organic Chemistry, 11, 288–293.[3]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis and Purification of Flavonols: A Representative Study Using Kaempferol.
-
Yang, W., et al. (2010).[1] Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside. Journal of Organic Chemistry, 75(20), 6879-6888.[1]
-
Chaurasiya, S., et al. (2022).[1][5] Development of a new isolation technique and validated RP-HPLC method for Quercetin and Kaempferol. Biomed Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedjournal.com [biomedjournal.com]
Technical Support Center: Solvent Removal for Kaempferol 5,7,4'-Trimethyl Ether
[1][2]
Product: Kaempferol 5,7,4'-Trimethyl Ether (High-Purity Standard) CAS: 1098-92-6 (Generic for trimethyl ether derivatives, verify specific isomer) Molecular Weight: 328.32 g/mol Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The "Sticky" Science of Methylated Flavonoids
Welcome to the technical support hub. You are likely here because your purified Kaempferol 5,7,4'-trimethyl ether is retaining solvents (Ethyl Acetate, DCM, or Hexane) despite extended drying, or it has collapsed into a non-crystalline gum/oil.[1][2]
Unlike the parent Kaempferol, which has high melting points and crystallizes readily from aqueous alcohols due to strong intermolecular hydrogen bonding (4 OH groups), the 5,7,4'-trimethyl ether derivative has only one free hydroxyl group (at the C-3 position).[1] This structural change significantly lowers the lattice energy and increases lipophilicity, making the compound prone to solvent inclusion (solvates) and oiling out .[2]
This guide provides an autonomous, self-validating workflow to remove these residues to meet ICH Q3C standards.
Module 1: Diagnosis & Assessment
Q: How do I confirm which solvents are trapped and at what levels?
A: Do not rely on weight loss alone.[1][2] "Constant weight" often indicates a stable solvate, not a solvent-free solid.[1][2]
-
Primary Method (Quick Check): 1H NMR .[1][2] Dissolve 5-10 mg in DMSO-d6 or CDCl3.[1]
-
Secondary Method (Quantification): GC-Headspace . Required for ICH compliance if Class 1 or 2 solvents are suspected.[1][2]
Q: What are the target limits?
A: Refer to the ICH Q3C (R8) guidelines. Your target depends on the solvent class:
| Solvent Class | Examples | Limit (ppm) | Limit (%) | Action |
| Class 1 | Benzene, CCl4 | < 2 | < 0.0002% | AVOID |
| Class 2 | Methanol, DCM, Hexane | 3,000 (MeOH), 600 (DCM), 290 (Hexane) | 0.3% / 0.06% / 0.029% | REMOVE |
| Class 3 | Ethanol, Ethyl Acetate, Acetone | < 5,000 | < 0.5% | ACCEPTABLE |
Module 2: Standard Removal Protocols
Q: My sample is a solid, but NMR shows 2% Ethyl Acetate. Vacuum drying isn't working. Why?
A: You have likely formed a channel solvate .[1][2] The solvent molecules are trapped within the crystal lattice.[3] Heating often collapses the lattice before the solvent escapes, trapping it further.
Protocol A: The "Displacement" Wash (Trituration)
-
Principle: Use a solvent that dissolves the impurity (EtOAc) but not the product, or use a "displacing" solvent that is Class 3 (e.g., Ethanol) and easier to remove.[1][2]
-
Step 1: Suspend the solid in cold Pentane or Hexane (if lipophilic impurities are present) or Water (if water-soluble solvents like DMSO/DMF are trapped).[1][2]
-
Step 2: Sonicate for 10 minutes.
-
Step 4: Dry under high vacuum (< 1 mbar) at 40°C.
Protocol B: The Azeotropic Swap
-
Principle: DCM and Ethyl Acetate form azeotropes with Methanol or Ethanol.[1][2]
-
Step 1: Dissolve the solid in a minimal amount of Methanol .[2]
-
Step 2: Evaporate to dryness on a rotary evaporator.
-
Step 3: Repeat 3x. The Methanol will "carry" the heavier solvents out.
-
Step 4: Final dry under high vacuum.[1][2] Methanol (Class 2, limit 3000 ppm) is easier to remove and less toxic than DCM (Class 2, limit 600 ppm).[1][2]
Module 3: Advanced Troubleshooting (The "Sticky" Situations)
Q: My compound turned into a sticky yellow oil/gum after rotavaping. How do I get a powder?
A: This is the most common issue with methylated flavonoids. The "oil" is a supercooled liquid containing trapped solvent that prevents nucleation.[2]
Workflow: The "Crash and Dry" Technique
Figure 1: Decision matrix for handling non-crystalline oils of Kaempferol trimethyl ether.
Detailed Protocol for Method 2 (Lyophilization from t-Butanol): Context: Freeze-drying from water is impossible due to low solubility.[1][2] t-Butanol (Tert-butyl alcohol) freezes at 25°C and sublimes readily.[1][2]
-
Dissolve the "oil" in t-Butanol (warm to 30°C if needed). Use minimal volume.
-
Freeze the solution in a bath of dry ice/acetone or liquid nitrogen.
-
Result: The solvent sublimes, leaving a highly porous, fluffy powder that has no trapped solvent lattice.[1][2]
Q: I used DMSO for the final step and can't get it out.
A: DMSO (BP 189°C) cannot be removed by standard vacuum drying without degrading the flavonoid.
Module 4: Recrystallization (The Ultimate Clean-Up)[2]
Q: Can I just recrystallize it to fix everything?
A: Yes, but choosing the wrong solvent will result in oiling out.[2] Because the 5,7,4'-trimethyl ether is less polar than Kaempferol, avoid pure water.[1][2]
Recommended Solvent Systems:
-
Methanol/Water (High Yield):
-
Chloroform/Hexane (For Lipophilic Impurities):
References
-
ICH Guidelines. ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[1][2][9] (2021).[1] International Council for Harmonisation.[1][2][9][10] Link
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][5][11] J. Org.[1][2] Chem. (1997).[1][2][4] Link[1]
-
Vogelsang, M., et al. Recrystallization of Flavonoids: Solvent Selection and Process Optimization.[1][2] Chemical Engineering Science.[1][2] (2020). (General reference for flavonoid crystallization dynamics).
-
FDA Guidance. Q3C — Tables and List Guidance for Industry. (2017).[1][2][9][10] U.S. Food and Drug Administration.[1][2] Link
Sources
- 1. Kaempferol - Wikipedia [en.wikipedia.org]
- 2. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. CN101941961B - Method for extracting and separating kaempferol from impatiens balsamina - Google Patents [patents.google.com]
- 8. ikev.org [ikev.org]
- 9. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Column Temperature for 5,7,4'-Trimethoxyflavone Separation
Introduction: The Critical Role of Temperature in Methoxyflavone Analysis
Welcome to the technical guide for optimizing the separation of 5,7,4'-trimethoxyflavone (TMF) . TMF is a lipophilic marker compound predominantly found in Kaempferia parviflora (Black Ginger), often analyzed alongside structurally similar impurities like 5,7-dimethoxyflavone (DMF) and 3,5,7,3',4'-pentamethoxyflavone (PMF).
The Core Challenge: Unlike polar flavonoids (e.g., quercetin), TMF lacks free hydroxyl groups, making it highly retained on C18 columns. A common analytical failure mode is the co-elution of TMF with DMF or PMF due to "selectivity crossover"—a phenomenon where changing temperature flips the elution order or merges peaks.
This guide moves beyond "standard settings" to help you engineer a robust separation using temperature as a precise thermodynamic tool.
Module 1: The Thermodynamics of Separation
To optimize TMF separation, you must understand that temperature (
The Van 't Hoff Relationship
In Reversed-Phase HPLC (RP-HPLC), the retention of TMF is governed by the enthalpy of transfer from the mobile phase to the stationary phase. This relationship is linear:
-
(Enthalpy): Adsorption is exothermic. As
increases, decreases (TMF elutes faster). -
Selectivity (
): Because TMF, DMF, and PMF have different molecular geometries and methoxy substitutions, their values differ. Consequently, their lines on a Van 't Hoff plot may cross. At the intersection temperature, co-elution occurs.
Visualizing the Optimization Logic
The following decision tree guides you through temperature adjustments based on your specific chromatogram symptoms.
Figure 1: Decision matrix for diagnosing temperature-related separation issues.
Module 2: Troubleshooting Guide
Scenario A: "My TMF peak is merging with the DMF peak."
Diagnosis: You are likely operating near the "iso-elution temperature" where the selectivity factor
-
Mechanism: TMF (3 methoxy groups) and DMF (2 methoxy groups) have different hydrophobicities. While TMF is generally more retained, specific mobile phases (e.g., Methanol vs. Acetonitrile) can compress their selectivity.
-
Solution:
-
Decrease Temperature (e.g., 35°C
25°C): This usually increases retention for all peaks but often expands the resolution between structurally similar homologs. -
Switch Solvent: If temperature fails, switch organic modifier. Acetonitrile often provides different selectivity than Methanol for methoxyflavones due to dipole-dipole interactions.
-
Scenario B: "The TMF peak is too broad or tailing."
Diagnosis: Slow mass transfer kinetics. TMF is a relatively flat, rigid molecule. At lower temperatures, its diffusion into and out of the C18 pores is slow.
-
Solution: Increase Temperature (e.g., 30°C
45°C or 55°C).
Scenario C: "Retention time drifts between runs."
Diagnosis: Lack of thermal equilibrium.
-
Solution: TMF retention is highly sensitive to temperature (
changes by ~1-2% per 1°C).-
Use a column oven with pre-heating (active heat exchanger).
-
Ensure the mobile phase is at ambient temperature before entering the system to prevent thermal mismatch.
-
Module 3: Optimization Protocol
Objective: Determine the optimal temperature for maximizing Resolution (
Experimental Setup
-
Column: C18 (e.g., ZORBAX SB-C18 or Hypersil ODS), 4.6 × 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Isocratic 60:40 or Gradient).
-
Detection: UV @ 254 nm (max absorption for flavone backbone).[3]
Step-by-Step Workflow
-
The Isocratic Scout: Run a standard injection at 30°C . Identify TMF (typically elutes after DMF and PMF in high-water phases, but verify with standards).
-
The Temperature Ramp: Perform injections at 25°C, 35°C, 45°C, and 55°C .
-
Note: Allow 20 column volumes of equilibration time after each temperature change.
-
-
Data Analysis (The Van 't Hoff Plot): Calculate the retention factor (
) for TMF at each temperature: Plot (y-axis) vs. (Kelvin, x-axis).
Representative Data: Temperature Effect on TMF
Table 1: Simulated performance data for TMF on a C18 column (Isocratic ACN:Water).
| Temperature (°C) | Retention Time ( | Retention Factor ( | Backpressure (bar) | Resolution ( |
| 25 | 24.5 | 11.25 | 180 | 1.8 (Good) |
| 35 | 19.2 | 8.60 | 155 | 1.6 |
| 45 | 15.1 | 6.55 | 135 | 1.4 (Merging) |
| 55 | 11.8 | 4.90 | 115 | 1.2 (Critical) |
Analysis of Table 1:
-
Efficiency: Higher temperature (55°C) drastically reduces run time (24.5
11.8 min) and backpressure. -
Trade-off: Resolution (
) decreases. -
Optimal Point: 35°C offers the best balance of speed and resolution (
) for this specific separation.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 60°C to speed up the analysis? A: Yes, provided your column is compatible. Sterically protected C18 phases (e.g., ZORBAX StableBond) can withstand 60-80°C at low pH. However, if using standard silica C18, prolonged exposure to >50°C can accelerate silanol hydrolysis, leading to peak tailing over time.
Q2: Will TMF degrade at higher temperatures? A: Methoxyflavones like TMF are thermally stable compared to glycosylated flavonoids. They do not typically degrade during the short timescale of an HPLC run at temperatures <60°C.
Q3: Why does my TMF peak split at 40°C? A: This is likely not "splitting" but partial separation of a hidden isomer or impurity. Alternatively, if the sample solvent is much stronger than the mobile phase (e.g., 100% THF injection), high temperature can exacerbate "solvent effect" peak distortion. Dissolve samples in the mobile phase.
References
-
Sutthanut, K., et al. (2022). "Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora." Phytochemical Analysis, 33(5), 670-677.[4]
-
Mekjaruskul, C., et al. (2013). "Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in rats." Journal of Ethnopharmacology, 148(3), 860-868.
-
Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America, 20(6), 524-530.
-
Tuntiyasawasdikul, S., et al. (2018).[5] "Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone." Journal of Advanced Pharmaceutical Technology & Research, 9(1), 26-31.[6]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Methylation Switch: A Comparative SAR Guide to Kaempferol and Kaempferol 5,7,4'-Trimethyl Ether
Topic: Structure-Activity Relationship (SAR) of Kaempferol vs. Kaempferol 5,7,4'-Trimethyl Ether Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Free 3-OH" Paradigm
This guide analyzes the critical structural and functional divergences between Kaempferol (Aglycone) and its lipophilic derivative, Kaempferol 5,7,4'-trimethyl ether (K-5,7,4'-TME) .
While Kaempferol is a potent radical scavenger limited by rapid Phase II metabolism, the 5,7,4'-trimethyl ether derivative represents a "metabolically shielded" scaffold. By capping the A and B ring hydroxyls with methoxy groups while leaving the C-3 hydroxyl free, K-5,7,4'-TME shifts the pharmacological profile from direct antioxidant/cytotoxicity to targeted modulation (MDR reversal, BACE1 inhibition) and enhanced bioavailability.
Quick Comparison Matrix
| Feature | Kaempferol (Aglycone) | Kaempferol 5,7,4'-Trimethyl Ether |
| CAS Number | 520-18-3 | 1098-92-6 |
| Chemical Structure | 3,5,7,4'-Tetrahydroxyflavone | 3-Hydroxy-5,7,4'-trimethoxyflavone |
| Primary Mechanism | ROS generation, Pro-oxidant (high dose) | Allosteric modulation, Efflux pump inhibition |
| Metabolic Stability | Low (Rapid Glucuronidation at 3, 7, 4') | High (A/B rings blocked; 3-OH is slow site) |
| Bioavailability | < 2% (Oral) | High (Lipophilic, crosses BBB) |
| Key Therapeutic Target | Apoptosis induction (Cancer), Radical Scavenging | MDR Reversal (BCRP/ABCG2), BACE1 (Alzheimer's) |
Chemical Identity & Structural Logic[2]
The core difference lies in the O-methylation of the phenolic groups at positions 5, 7, and 4'.
-
Kaempferol: Contains four free hydroxyl groups.[1] The 4'-OH and 7-OH are highly acidic and primary targets for UGT (UDP-glucuronosyltransferase) enzymes.
-
K-5,7,4'-TME: The 5, 7, and 4' positions are methylated. The 3-OH remains free.
-
Significance: The 3-OH is critical for maintaining a planar conformation (via hydrogen bonding with the C4 carbonyl) and retains partial antioxidant capacity (HAT mechanism), while the methoxy groups drastically increase lipophilicity (LogP) and membrane permeability.
-
Visualization: Structural & Metabolic Divergence
Figure 1: Structural modifications dictate metabolic fate and therapeutic targets. Methylation shifts the molecule from a rapidly metabolized antioxidant to a stable intracellular modulator.
Pharmacological Performance Comparison
A. Anticancer Activity: Cytotoxicity vs. Sensitization
Kaempferol acts as a "bullet," directly killing cancer cells via oxidative stress. K-5,7,4'-TME acts as a "shield breaker," inhibiting pumps that protect cancer cells from chemotherapy.
-
Kaempferol:
-
Mechanism: Induces apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 regulation) and ER stress (CHOP pathway).
-
Data: IC50 ~20-30 µM in HepG2 (Liver cancer); ~90 µg/mL in MCF-7 (Breast cancer).
-
Limitation: High doses required; poor uptake in multidrug-resistant (MDR) cells.
-
-
K-5,7,4'-TME:
-
Mechanism: Potent inhibitor of BCRP (Breast Cancer Resistance Protein/ABCG2) . The hydrophobic methoxy groups allow deep penetration into the transporter's binding pocket, locking it in an inactive state.
-
Data: Reverses SN-38 resistance in K562/BCRP cells with high potency (RI50 values in the nanomolar range for related polymethoxyflavones).
-
Key Insight: The free 3-OH is essential for this interaction; fully methylated (tetramethyl) derivatives often show reduced affinity for certain transporters compared to the 3-OH forms.
-
B. Neuroprotection: Alzheimer's Disease (BACE1)[4]
-
Kaempferol: General neuroprotection via antioxidant activity, but limited by Blood-Brain Barrier (BBB) permeability.
-
K-5,7,4'-TME:
-
Mechanism: Specific inhibition of BACE1 (Beta-secretase 1), the rate-limiting enzyme in amyloid-beta production.[2]
-
SAR Logic: The 5,7,4'-trimethoxy motif fits the hydrophobic S3 subpocket of BACE1, while the 3-OH interacts with the catalytic dyad.
-
Performance: Exhibits superior BBB penetration and BACE1 selectivity compared to the aglycone.
-
Experimental Protocols
Protocol A: Comparative MDR Reversal Assay (Hoechst 33342 Accumulation)
Objective: To quantify the ability of K-5,7,4'-TME to inhibit BCRP-mediated drug efflux compared to Kaempferol.
Materials:
-
Cells: K562/BCRP (MDR overexpressing) and K562 (Parental).
-
Reagents: Hoechst 33342 (fluorescent substrate), Kaempferol (Sigma), K-5,7,4'-TME (Purified/Synthesized, >98%).
-
Buffer: PBS with 0.1% BSA.
Workflow:
-
Seeding: Harvest K562/BCRP cells (1 x 10^6 cells/mL).
-
Treatment: Incubate cells with test compounds (Kaempferol or K-5,7,4'-TME) at graded concentrations (0.1, 1, 10 µM) for 15 minutes at 37°C.
-
Control: DMSO vehicle (Negative), Ko143 (Positive BCRP inhibitor).
-
-
Substrate Addition: Add Hoechst 33342 (final conc. 1 µM) and incubate for an additional 30 minutes.
-
Termination: Wash cells 2x with ice-cold PBS to stop transport.
-
Analysis: Flow Cytometry (Excitation 350 nm / Emission 460 nm).
-
Data Output: Mean Fluorescence Intensity (MFI). Higher MFI = Stronger Efflux Inhibition.
-
Self-Validation Check: The Parental K562 line should show high MFI regardless of treatment. The BCRP line should show low MFI in control, and high MFI (restored) with K-5,7,4'-TME.
Protocol B: Differential Metabolic Stability Assay (S9 Fraction)
Objective: To demonstrate the "Metabolic Shielding" effect.
Workflow:
-
Reaction Mix: Liver S9 fraction (human/rat), NADPH regenerating system, UDPGA (cofactor for glucuronidation).
-
Incubation: Spike Kaempferol or K-5,7,4'-TME (10 µM) into the mix at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Quantification: LC-MS/MS. Monitor parent ion depletion.
-
Expected Result: Kaempferol t1/2 < 15 min (rapid glucuronide formation). K-5,7,4'-TME t1/2 > 120 min (highly stable).
-
Mechanism Visualization: MDR Reversal Pathway
Figure 2: Mechanism of Reversal. K-5,7,4'-TME binds to the BCRP transporter, preventing the efflux of chemotherapeutic agents and restoring chemosensitivity.
Conclusion & Recommendations
For drug development workflows, the choice between Kaempferol and K-5,7,4'-TME depends strictly on the target mechanism:
-
Choose Kaempferol if your goal is direct antioxidant therapy or nutritional supplementation where rapid metabolism is acceptable or gut-level activity is desired.
-
Choose Kaempferol 5,7,4'-trimethyl ether if your goal is CNS targeting (Alzheimer's) or Adjuvant Chemotherapy (MDR Reversal) . Its structural stability allows it to function as a pharmacological probe in complex biological systems where the aglycone would fail due to rapid clearance.
References
-
Structure-Activity Relationship of Polymethoxyflavones. BenchChem Technical Guides. (2025). Link
-
Kaempferol induces hepatocellular carcinoma cell death via endoplasmic reticulum stress-CHOP-autophagy signaling pathway. Oncotarget. (2016). Link
-
Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. ChemMedChem. (2019). Link
-
Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences. (2009). Link
-
BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology. (2022). Link
Sources
reference standards for Kaempferol 5,7,4'-trimethyl ether purity testing
Comprehensive Comparison Guide: Reference Standards for Kaempferol 5,7,4'-Trimethyl Ether Purity Testing
Introduction to the Analyte
Kaempferol 5,7,4'-trimethyl ether (KTE)—systematically known as 3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one (CAS: 1098-92-6)—is a highly valued O-methylated flavonoid[1]. Compared to its parent compound, kaempferol, the tri-methylation at the 5, 7, and 4' positions significantly increases the molecule's lipophilicity. This structural modification alters its pharmacokinetic profile, cellular permeability, and stability[2].
In pharmacological and analytical research, KTE is frequently utilized as a biomarker for plant extract standardization and as a bioactive agent in enzyme-inhibition assays. Because trace impurities (such as unmethylated or partially methylated flavonoid isomers) can drastically skew bioassay results or quantitative LC-MS/MS data, sourcing and independently verifying high-purity reference standards (≥98%) is a critical foundational step for any rigorous laboratory.
Objective Supplier Comparison
When selecting a reference standard, the choice must be dictated by the downstream application. For absolute quantitation in mass spectrometry, standards accompanied by comprehensive NMR and MS spectra are mandatory to rule out isobaric interferences[3][4]. For routine quality control (QC) of botanical extracts, a standard with ≥97% purity may suffice[5].
Table 1: Commercial Reference Standard Specifications for KTE
| Supplier | Purity Claim | Analytical Validation Provided | Catalog No. | Recommended Handling & Solubility |
| BioCrick | >98% (HPLC) | HPLC, NMR, COA | BCN6587 | Sealed, cool/dry; warm to 37°C & sonicate for solubility[3]. |
| ChemFaces | ≥98% (HPLC) | HPLC, NMR, MS | CFN96292 | Soluble in Chloroform, Dichloromethane, DMSO, Acetone[4]. |
| Sigma-Aldrich | ≥97% (HPLC) | Analytical Standard | TA9H9876DBF1 | Standard reference protocols; store at -20°C[5]. |
| SY Innovation | ≥98% (HPLC) | HPLC | Custom Inquiry | Standard reference standard handling[6]. |
Causality in Selection: KTE's methylated structure inherently reduces its aqueous solubility. Suppliers like ChemFaces and BioCrick explicitly note the necessity of using strong organic solvents (DMSO, Chloroform) and physical agitation (warming to 37°C and sonication) to achieve complete dissolution[3][4]. Failing to ensure complete dissolution before HPLC injection will result in artificially low quantitative yields and potentially mask insoluble impurities.
Experimental Protocol: Self-Validating HPLC Purity Testing
As a best practice, relying solely on a manufacturer's Certificate of Analysis (CoA) introduces experimental risk. The following self-validating High-Performance Liquid Chromatography (HPLC) protocol is designed to verify the purity of the KTE standard before deployment.
Rationale for Chromatographic Conditions
-
Stationary Phase: Due to the lipophilic nature of the three methoxy groups, Reverse-Phase HPLC (RP-HPLC) utilizing a C18 column provides optimal retention and resolution from closely related flavonoid isomers.
-
Mobile Phase Causality: The mobile phase must be acidified (e.g., 0.1% Formic Acid). Acidification suppresses the ionization of the remaining free hydroxyl group at the C-3 position, preventing peak tailing and ensuring a sharp, symmetrical peak necessary for accurate integration.
-
Detection Strategy: Flavonoids exhibit two major UV absorption bands: Band II (240–280 nm) associated with the A-ring, and Band I (300–380 nm) associated with the B-ring and cinnamoyl system[7]. Utilizing a Diode Array Detector (DAD) to monitor both ~265 nm and ~345 nm ensures that impurities lacking one of these chromophores are not missed.
Step-by-Step Methodology
Step 1: Standard Preparation
-
Accurately weigh 1.0 mg of the KTE reference standard using a microbalance.
-
Dissolve the powder in 1.0 mL of HPLC-grade DMSO or Methanol. Note: If the solution appears cloudy, warm the vial to 37°C and sonicate for 5 minutes until completely clear[3].
-
Dilute the stock solution to a working concentration of 100 µg/mL using the initial mobile phase composition (40% Acetonitrile / 60% Water).
Step 2: Chromatographic System Setup
-
Column: Octadecylsilyl (C18) analytical column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Program:
-
0–5 min: 40% B
-
5–20 min: Linear gradient from 40% to 80% B (Causality: Sweeps highly lipophilic impurities off the column).
-
20–25 min: Hold at 80% B
-
25–30 min: Return to 40% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD scanning from 200 to 400 nm. Extract specific chromatograms at 265 nm and 345 nm.
Step 3: System Suitability & Self-Validation
-
Blank Injection: Inject 10 µL of the diluent to confirm the absence of baseline interference at the retention time of KTE.
-
Peak Purity Analysis: Utilize the DAD software to calculate the peak purity index across the KTE peak. The standard is validated only if the Purity Angle is strictly less than the Purity Threshold, confirming that the main peak is not co-eluting with hidden impurities.
Validation Workflow Visualization
Workflow for the preparation and HPLC-DAD purity validation of Kaempferol 5,7,4'-trimethyl ether.
References
-
BioCrick - Kaempferol 5,7,4'-trimethyl ether-COA URL: [Link]
-
LookChem - Cas 520-18-3, Kaempferol Properties and Derivatives URL:[Link]
-
ResearchGate - Chemical constituents of Prospis juliflora (UV Absorption Data) URL: [Link]
-
PubChem - 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one URL: [Link]
Sources
- 1. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. biocrick.com [biocrick.com]
- 4. Kaempferol 5,7,4'-trimethyl ether | CAS:1098-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. syinnovation.co.kr [syinnovation.co.kr]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Validation of Kaempferol 5,7,4'-Trimethyl Ether
Executive Summary
This guide details the validation of Kaempferol 5,7,4'-trimethyl ether (Systematic name: 3-hydroxy-5,7,4'-trimethoxyflavone) using High-Resolution Mass Spectrometry (HR-MS).
While Nuclear Magnetic Resonance (NMR) remains the absolute standard for de novo structural elucidation, HR-MS is the superior choice for rapid validation, purity assessment, and identification in complex biological matrices due to its sensitivity (picogram range) and speed. This document outlines a self-validating HR-MS protocol that distinguishes this compound from its isobaric isomers (e.g., Kaempferol 3,7,4'-trimethyl ether) through diagnostic fragmentation pathways.
Compound Profile
| Property | Specification |
| Common Name | Kaempferol 5,7,4'-trimethyl ether |
| Systematic Name | 3-Hydroxy-5,7,4'-trimethoxyflavone |
| Chemical Formula | C₁₈H₁₆O₆ |
| Monoisotopic Mass | 328.094688 Da |
| Average Mass | 328.32 Da |
| Key Structural Feature | Free hydroxyl at C-3; Methoxyls at C-5, C-7, C-4' |
Comparative Technology Review
For a researcher confirming the identity of a synthesized or isolated batch, choosing the right analytical technique is a balance of resolution, speed, and sample consumption.
| Feature | HR-MS (Q-TOF / Orbitrap) | NMR (500+ MHz) | UV-Vis Spectroscopy |
| Primary Utility | Exact mass validation & elemental formula confirmation. | Stereochemistry & exact atom connectivity. | Class identification (Flavonol vs. Flavanone). |
| Sample Req. | < 1 µg (Minimal consumption). | 2–10 mg (High consumption). | < 10 µg.[1] |
| Differentiation | High. Distinguishes isomers via MS/MS fragmentation patterns.[2][3] | Very High. Distinguishes isomers via proton coupling (HMBC/NOESY). | Low. Spectra of methylated kaempferol derivatives are nearly identical. |
| Throughput | High (Minutes). | Low (Hours). | High (Seconds). |
| Verdict | Preferred for Routine Validation. Best for purity checks and confirming MW in low-abundance samples. | Required for Reference Standards. Essential only when establishing a primary reference standard. | Supplementary. Useful only as a secondary detector (DAD). |
High-Resolution Mass Spectrometry Protocol
This protocol uses Electrospray Ionization (ESI) in Positive Mode .[4] Methylated flavonoids are proton-avid, forming stable
Reagents & Sample Preparation[2][10]
-
Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).
-
Modifier: 0.1% Formic Acid (FA) to promote protonation (
). -
Concentration: Prepare a 1 ppm (1 µg/mL) working solution.
-
Lock Mass: Leucine Enkephalin (m/z 556.2771) or similar internal standard must be infused simultaneously to ensure <5 ppm mass accuracy.
Instrumental Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI (+)
-
Capillary Voltage: 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation).
-
Fragmentor/Cone Voltage: 120–135 V.
-
Source Temp: 300°C.
-
Acquisition Mode: MS1 (Full Scan) + MS2 (Data Dependent or Targeted MS/MS).
-
Collision Energy (CE): Ramp 10–40 eV. Rationale: Low CE preserves the precursor; High CE reveals the A/B ring substitution pattern.
Validation Workflow Logic
The following diagram illustrates the decision tree for validating the compound, ensuring that you are not detecting a breakdown product or an isobaric impurity.
Figure 1: Step-by-step MS validation logic for Kaempferol 5,7,4'-trimethyl ether.
Data Analysis & Interpretation
Exact Mass Confirmation (MS1)
The theoretical monoisotopic mass of the protonated molecule
-
Acceptance Criteria: Observed mass must be within ±1.6 mDa (5 ppm) of 329.1020.
-
Isotope Pattern: The
peak (m/z ~330.105) should have an intensity of approx. 19-20% of the base peak (due to 18 carbons). Significant deviation indicates co-eluting impurities.
Structural Confirmation via MS/MS (The "Fingerprint")
Mere molecular weight is insufficient because isomers (e.g., 3,7,4'-trimethyl ether) share the same mass. You must validate the position of the methyl groups using fragmentation.
Key Fragmentation Pathway: Retro-Diels-Alder (RDA) Reaction
Flavonoids undergo RDA cleavage at the C-ring.[5] For Kaempferol 5,7,4'-trimethyl ether, the cleavage typically occurs at bonds 1 and 3 (
-
Precursor: m/z 329.1020
-
Primary Loss: m/z 314.078 (
). Loss of a methyl radical is dominant in methoxy-flavonoids.[2][3] -
Secondary Loss: m/z 301.107 (
). The free 3-OH group facilitates decarbonylation. -
Diagnostic RDA Fragments:
-
A-Ring Fragment: Contains the 5,7-dimethoxy pattern.[6]
-
B-Ring Fragment: Contains the 4'-methoxy pattern.
-
Differentiation Rule: If the compound were the 3,5,7-trimethyl ether (with a 4'-OH), the B-ring fragment would shift by -14 Da (loss of methyl). Since our target is 5,7,4'-trimethyl ether, the B-ring fragment must retain the methyl mass.
Figure 2: Diagnostic fragmentation pathway. The presence of the CO loss peak (m/z 301) strongly suggests a free 3-OH group, distinguishing it from 3-methoxy isomers.
Summary of Expected Data
| Parameter | Expected Value | Notes |
| Precursor Ion | 329.1020 | |
| Mass Error | < 5 ppm | Requires internal lock mass. |
| Major Fragment 1 | 314.0785 | |
| Major Fragment 2 | 301.1070 | |
| Key Distinction | Ratio of | High |
References
-
PubChem. (2023). 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one (Kaempferol 5,7,4'-trimethyl ether) Compound Summary. National Library of Medicine. Link
-
BioCrick. (2023). Kaempferol 5,7,4'-trimethyl ether Physical and Chemical Properties. BioCrick Analytics. Link
-
Wang, Y., et al. (2013). Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry. Journal of Chromatography A.
vs ratios for isomer differentiation). Link -
MassBank. (2019). Kaempferol-4'-methyl ether Spectral Data. (Useful for comparing B-ring fragmentation patterns). Link
Sources
- 1. chemfaces.com [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enhancing Inter-Laboratory Reproducibility in the Quantification of Kaempferol 5,7,4'-trimethyl ether
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Consistency with Natural Products
Kaempferol 5,7,4'-trimethyl ether, a methylated flavone derived from the widely studied flavonoid Kaempferol, presents significant interest in pharmacological research due to its potential therapeutic properties. As with many natural products, its journey from discovery to clinical application hinges on the ability of researchers across different laboratories to produce consistent, reliable, and comparable data. However, the inherent variability of phytochemicals and the nuances of analytical chemistry often lead to poor inter-laboratory reproducibility, creating a significant bottleneck in research and development.[1][2][3]
This guide provides an in-depth comparison of the critical factors influencing the reproducibility of assays for Kaempferol 5,7,4'-trimethyl ether. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[4][5] Our objective is to equip you with the expertise to design, validate, and transfer robust analytical methods that generate trustworthy and reproducible results, accelerating the pace of scientific discovery.
Section 1: Foundational Principles of a Reproducible Assay
Before delving into specific protocols, it is crucial to understand the pillars of a validated analytical method as defined by regulatory bodies. The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, which is essential for ensuring data quality and comparability.[4][5][6]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7][8]
-
Linearity: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Accuracy: The closeness of test results to the true value, often determined by recovery studies of a spiked matrix.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).[7]
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][9]
Inter-laboratory reproducibility, the ultimate test of a method's transferability, is fundamentally built upon these five pillars. A failure in any one of these areas will inevitably lead to discrepancies when the method is performed in a different laboratory.
Section 2: Critical Sources of Inter-Laboratory Variability
Achieving reproducibility requires a systematic approach to identifying and controlling potential sources of error. For a compound like Kaempferol 5,7,4'-trimethyl ether, these variables can be grouped into three main categories: Pre-Analytical, Analytical, and Post-Analytical.
Caption: Key factors contributing to poor inter-laboratory assay reproducibility.
Pre-Analytical Variables: The Foundation of Your Assay
This phase is arguably the most significant source of error in the analysis of natural products.[2][10]
-
The Reference Standard: The quality of your quantitative standard is paramount. Using a well-characterized reference standard with a certificate of analysis (CoA) specifying purity (e.g., >98% by HPLC) is non-negotiable.[11][12] Different laboratories using standards of varying purity will, by definition, obtain different quantitative results.
-
Sample Preparation and Extraction: The goal is to efficiently and consistently extract the analyte from its matrix. The choice of solvent, extraction time, and temperature can dramatically alter the results.[10] For flavonoids, solvents like methanol, ethanol, or acetonitrile, often mixed with water, are common.[14]
-
Expertise in Action: A method that specifies "70% ethanol" is insufficient. A robust protocol will detail the grade of ethanol, the source of water (e.g., HPLC-grade), the exact ratio (v/v), the solid-to-liquid ratio, the extraction technique (e.g., sonication for 30 minutes at 25°C), and the subsequent clarification step (e.g., centrifugation and filtration). This level of detail minimizes ambiguity.[10]
-
Analytical Variables: The Role of Instrumentation
While modern HPLC and UHPLC systems are highly precise, subtle differences between instruments, especially from different manufacturers, can impact results during method transfer.[15][16]
-
HPLC/UHPLC System Dwell Volume: The gradient delay volume (the volume from the point of solvent mixing to the column head) can differ significantly between systems.[15] This can cause shifts in retention times and potentially alter the resolution between closely eluting peaks, which is critical for specificity.
-
Bridging the Gap: Modern HPLCs allow for adjustments to mimic the dwell volume of other systems, which is a key parameter to investigate during method transfer.[16] Alternatively, scaling the gradient profile can compensate for these differences.
-
-
Column Thermostatting: The method of column heating (still air vs. forced air) can create different temperature profiles across the column, affecting retention time and selectivity.[15][16] Specifying a column temperature is necessary but may not be sufficient if the thermostatting mechanisms differ.
Section 3: Comparative Guide: A Robust vs. A Non-Robust HPLC-UV Method
To illustrate these principles, the following table compares a poorly defined, "non-robust" method with a well-defined, "robust" method designed for high reproducibility.
| Parameter | Non-Robust Method (High Variability) | Robust Method (High Reproducibility) | Rationale for Robustness (The "Why") |
| Reference Standard | "Kaempferol-TME standard" | "Kaempferol 5,7,4'-trimethyl ether, >98% purity (HPLC), with CoA. Store at 2-8°C, desiccated."[11][12] | Ensures that all labs are quantifying against a standard of known and consistent purity, eliminating a major systematic error source. |
| Sample Extraction | "Extract sample with methanol." | "Extract 100 mg of powdered sample with 10 mL of HPLC-grade methanol (1:100 w/v) via ultrasonication in a 25°C water bath for 30 min. Centrifuge at 4000xg for 10 min. Filter supernatant through a 0.22 µm PTFE filter." | Provides an unambiguous, step-by-step procedure that controls key variables (solvent grade, ratio, temperature, time, clarification), ensuring consistent extraction efficiency.[10] |
| Chromatography | Column: C18, 4.6x150mm. Mobile Phase: ACN/Water. Flow: 1 mL/min. Detection: 368 nm. | Column: Waters SunFire C18, 5 µm, 4.6 x 150 mm (P/N: 186002560). Mobile Phase: A: 0.1% Formic Acid in Water (v/v), B: 0.1% Formic Acid in Acetonitrile (v/v). Gradient: 30-70% B over 15 min. Flow Rate: 1.0 mL/min. Column Temp: 35°C. Detection: 368 nm. Injection Vol: 10 µL. | Specifies the exact column chemistry, mobile phase modifiers, and gradient conditions. This level of detail is critical for replicating the separation selectivity across different systems. The use of formic acid controls pH and improves peak shape.[17] |
| System Suitability | Not specified. | Before sample analysis, inject a standard solution (e.g., 5 µg/mL) five times. Acceptance Criteria: RSD for peak area < 2.0%, Tailing factor between 0.9-1.5, Theoretical plates > 2000. | This is a self-validating check. It confirms the chromatographic system is performing adequately on the day of analysis before committing to running valuable samples, preventing wasted resources and ensuring data quality.[7] |
| Calibration | "Make a standard curve." | "Prepare a 7-point calibration curve from 0.25 to 7.5 µg/mL. Use a linear regression model with 1/x weighting. Acceptance Criteria: r² > 0.998, and back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ)." | Defines the calibration range, the regression model, and clear acceptance criteria. This prevents ambiguity in data processing and ensures the method is linear and accurate across the quantification range.[17] |
Section 4: Recommended Protocol for High-Reproducibility Analysis
This section provides a detailed, step-by-step workflow for the quantification of Kaempferol 5,7,4'-trimethyl ether, designed for successful validation and inter-laboratory transfer.
Caption: High-reproducibility analytical workflow from preparation to reporting.
Materials and Reagents
-
Reference Standard: Kaempferol 5,7,4'-trimethyl ether (purity ≥98%)[11][12]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol; Water, purified to 18.2 MΩ·cm.
-
Reagents: Formic acid (FA), LC-MS grade.
-
Filters: 0.22 µm PTFE syringe filters.
Instrumentation (Example)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: Waters SunFire C18, 5 µm, 4.6 x 150 mm.
-
Software: OpenLab CDS or equivalent.
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of purified water. Degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of acetonitrile. Degas.
-
-
Standard Solution Preparation:
-
Stock (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10.0 mL of methanol.
-
Working Solutions: Perform serial dilutions in methanol to create calibration standards (e.g., 0.25, 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL) and Quality Control (QC) samples (e.g., 0.75, 4.0, 6.0 µg/mL).
-
-
Sample Preparation:
-
Follow the "Robust Method" extraction procedure outlined in the comparison table (Section 3).
-
-
HPLC Analysis:
-
Set up the chromatographic conditions as specified in the "Robust Method" table.
-
Equilibrate the system for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test (SST) as described. The system must pass before proceeding.
-
Run the analytical sequence: blank (methanol), calibration standards, QCs, and samples. Inject QCs periodically throughout the run to monitor system performance.
-
-
Data Processing and Acceptance Criteria:
-
Integrate the peak corresponding to Kaempferol 5,7,4'-trimethyl ether.
-
Generate the calibration curve and verify it meets the acceptance criteria (r² > 0.998).
-
Calculate the concentrations of the QCs. At least 2/3 of QCs must be within ±15% of their nominal value.
-
Calculate the concentration of the analyte in the unknown samples.
-
Conclusion: A Culture of Reproducibility
Achieving inter-laboratory reproducibility for assays of Kaempferol 5,7,4'-trimethyl ether is not a matter of chance, but a result of meticulous planning, robust method development, and comprehensive validation.[14][17] By moving away from ambiguous instructions and adopting highly-detailed, self-validating protocols grounded in ICH principles, the scientific community can build a foundation of trust and comparability.[4][5][6] The key lies in anticipating sources of variability—from the purity of the reference standard to the dwell volume of an HPLC—and systematically controlling for them.[15] Open communication and detailed documentation during method transfer are the final, crucial steps to ensure that results generated in one laboratory can be confidently replicated in another.[18]
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
BioCrick. Kaempferol 5,7,4'-trimethyl ether-COA. [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. [Link]
-
Labcompare. (2021). Best Practices in HPLC to UHPLC Method Transfer. [Link]
-
Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
-
SIELC Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. [Link]
-
ChemFarm. Kaempferol 5,7,4'-trimethyl Ether Supplier. [Link]
-
Manufacturing Chemist. (2020). Getting it right: best practices for analytical method transfers. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Department of Drug Administration, Nepal. Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Italian Journal of Food Science. (2019). FACTORS AFFECTING THE SPECTROPHOTOMETRIC QUANTIFICATION OF FLAVONOIDS IN WINE. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
PubMed Central (PMC). (2025). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (2024). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
PubMed. (2017). Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ResearchGate. Validation and reproducibility of a novel flavonoid food frequency dietary assessment tool against multiple 24hr-recall over 12 months | Request PDF. [https://www.researchgate.net/publication/343274351_Validation_and_reproducibility_of_a_novel_flavonoid_food_frequency_dietary_assessment_tool_against_multiple_24hr-recall_over_12_months]([Link]_ dietary_assessment_tool_against_multiple_24hr-recall_over_12_months)
-
PubMed Central (PMC). Improving the estimation of flavonoid intake for study of health outcomes. [Link]
-
PubMed Central (PMC). (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. [Link]
-
ResearchGate. (2025). Bio Analytical Method Development and Reaction Rate Study of Kaempferol in Ambino Rats Plasma using RP-HPLC Method. [Link]
-
MDPI. Phytochemical Variability and Bioactive Potential of Aromatic and Medicinal Plants. [Link]
-
Eurofins. (2024). Understanding Botanical and Natural Ingredient Testing: What are phytochemicals?. [Link]
-
MDPI. Phytochemical Techniques in Complex Botanicals. The XXI Century Analytical Challenge. [Link]
-
bioRxiv. (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. [Link]
Sources
- 1. Improving the estimation of flavonoid intake for study of health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants | Special Issue : Phytochemical Variability and Bioactive Potential of Aromatic and Medicinal Plants [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. emerypharma.com [emerypharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biocrick.com [biocrick.com]
- 12. chemfaces.com [chemfaces.com]
- 13. Kaempferol 5,7,4'-trimethyl ether | CAS:1098-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 14. ijariie.com [ijariie.com]
- 15. HPLC Method Transfer | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 17. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
Safety Operating Guide
Proper Disposal Procedures: Kaempferol 5,7,4'-Trimethyl Ether
Executive Directive
Kaempferol 5,7,4'-trimethyl ether (CAS 1098-92-6) is a bioactive flavonol derivative capable of inducing apoptosis via caspase activation.[1] It must be handled as a hazardous organic chemical .
IMMEDIATE ACTION REQUIRED:
-
Do NOT dispose of in municipal trash or bio-waste bins.
-
Do NOT flush down laboratory drains.
-
Segregate from strong oxidizing agents immediately.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Identity & Hazard Profile
Precise identification is critical for regulatory compliance (RCRA/EPA). This compound is distinct from its parent, Kaempferol, due to methylation at the 5, 7, and 4' positions, which significantly alters its lipophilicity and membrane permeability.
| Parameter | Specification |
| Chemical Name | Kaempferol 5,7,4'-trimethyl ether |
| Synonyms | 3-hydroxy-5,7,4'-trimethoxyflavone; 5,7,4'-Tri-O-methylkaempferol |
| CAS Number | 1098-92-6 |
| Molecular Formula | C₁₈H₁₆O₆ |
| Molecular Weight | 328.32 g/mol |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in water |
| GHS Classification | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.) |
Scientific Insight: The presence of the 3-hydroxyl group combined with three methoxy groups retains the compound's antioxidant potential while enhancing its ability to penetrate cellular membranes, making it a potent inducer of endoplasmic reticulum (ER) stress.
Disposal Decision Workflow
This protocol ensures compliance with standard laboratory safety regulations (e.g., OSHA 29 CFR 1910.1450).
Step-by-Step Disposal Protocol
-
Characterize the Waste: Determine if the material is pure solid, a solution (e.g., in DMSO), or contaminated debris (gloves, weighing boats).
-
Segregation:
-
Solids: Place in a dedicated wide-mouth jar labeled "Hazardous Waste - Solid Organics."[1]
-
Liquids: Pour into a "Non-Halogenated Organic Solvent" waste stream (unless dissolved in chloroform/DCM, then "Halogenated").
-
-
Labeling: Affix a hazardous waste tag listing "Kaempferol 5,7,4'-trimethyl ether" and "Toxic/Irritant."
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Visual Workflow: Disposal Logic Tree
Figure 1: Decision logic for segregating Kaempferol 5,7,4'-trimethyl ether waste streams based on physical state and solvent compatibility.
Spill Response Protocol (Laboratory Scale)
In the event of a benchtop spill (< 10 g), follow this self-validating cleanup procedure.
-
Secure Area: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety goggles).
-
Containment:
-
Powder: Cover with a damp paper towel (moistened with water or ethanol) to prevent dust generation. Do not dry sweep.
-
Liquid: Dike the spill with absorbent pads or vermiculite.
-
-
Solubilization & Cleanup:
-
Wipe the area with Ethanol (70%) or Acetone . Kaempferol 5,7,4'-trimethyl ether is highly soluble in organic solvents, ensuring efficient removal from surfaces.[1]
-
Validation: A UV lamp (365 nm) can be used to inspect the area; flavonoids often fluoresce or appear as dark spots, helping verify cleanup completeness.
-
-
Disposal: Place all cleanup materials into the "Contaminated Debris" hazardous waste bag.
Biological Context & Mechanism
Understanding why we treat this compound with care reinforces safety compliance.[6] Unlike inert reagents, Kaempferol 5,7,4'-trimethyl ether is a specific modulator of cell signaling.[1]
It acts as a Caspase Activator . Research indicates it induces apoptosis (programmed cell death) in cancer cells by triggering Endoplasmic Reticulum (ER) stress, leading to the upregulation of GRP78 and CHOP, and subsequent activation of Caspase-3.
Visual Workflow: Apoptotic Signaling Pathway
Figure 2: Mechanism of Action.[1] The compound induces cytotoxic effects via the ER stress pathway, necessitating strict exposure controls.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 624831, 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). Hazardous Waste Management System: General (40 CFR Part 260). Retrieved from [Link][1]
Sources
- 1. 3-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | C18H16O6 | CID 624831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kaempferol 5,7,4'-trimethyl ether | CAS: 1098-92-6 | ChemNorm [chemnorm.com]
- 3. Kaempferol - Wikipedia [en.wikipedia.org]
- 4. Kaempferol 5,7,4'-trimethyl ether | CAS:1098-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
